Product packaging for Rilpivirine Hydrochloride(Cat. No.:CAS No. 700361-47-3)

Rilpivirine Hydrochloride

Cat. No.: B1679339
CAS No.: 700361-47-3
M. Wt: 402.9 g/mol
InChI Key: KZVVGZKAVZUACK-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rilpivirine hydrochloride is a hydrochloride obtained by reaction of rilpivirine with one equivalent of hydrochloric acid. Used for treatment of HIV. It has a role as a prodrug, a HIV-1 reverse transcriptase inhibitor and an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor. It contains a rilpivirine(1+).
Rilpivirine (brand names: Edurant and Edurant PED) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for use with other HIV medicines for  the treatment of HIV in adults and children 2 years of age and older  who weigh at least 31 lb (14 kg)  who have never taken HIV medicines before  and  who meet certain requirements, as determined by a health care provider.
Rilpivirine (brand name: Edurant) is also FDA-approved for use with oral cabotegravir (brand name: Vocabria) for the short-term treatment of HIV in adults and children 12 years of age and older who weigh at least 77 lb (35 kg) and  who meet certain requirements, as determined by a health care provider.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for hiv-1 infection and hiv infection.
See also: Rilpivirine (has active moiety);  Dolutegravir sodium;  this compound (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClN6 B1679339 Rilpivirine Hydrochloride CAS No. 700361-47-3

Properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVGZKAVZUACK-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220320
Record name Rilpivirine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700361-47-3
Record name Rilpivirine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700361-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilpivirine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilpivirine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILPIVIRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Advent of Second-Generation NNRTIs: A Deep Dive into the Discovery and Synthesis of Rilpivirine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

The landscape of antiretroviral therapy has been significantly shaped by the evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While first-generation agents like nevirapine and efavirenz were pivotal, their utility was often curtailed by a low genetic barrier to resistance. This necessitated the development of second-generation NNRTIs, such as rilpivirine, designed to maintain efficacy against common resistance mutations. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of these advanced therapeutic agents, with a specific focus on the diarylpyrimidine (DAPY) derivative, rilpivirine.

Discovery of Second-Generation NNRTIs: Overcoming Resistance

The primary driver for the development of second-generation NNRTIs was the rapid emergence of viral resistance to first-generation drugs. Single point mutations in the HIV-1 reverse transcriptase (RT) enzyme, such as K103N and Y181C, could confer high-level resistance, rendering initial therapies ineffective.[1][2] Researchers sought compounds with greater structural flexibility, allowing them to adapt and maintain binding affinity within a mutated NNRTI binding pocket.

This led to the discovery of the diarylpyrimidine (DAPY) class of compounds, which includes etravirine and rilpivirine.[2] Unlike their rigid predecessors, DAPY derivatives can adopt a "butterfly-like" conformation, enabling them to reposition and establish different interactions within the allosteric binding site.[3] Rilpivirine (TMC278) was identified through further optimization of this DAPY scaffold, demonstrating potent activity against both wild-type HIV-1 and a broad spectrum of resistant strains.[1][4] Its development marked a significant step forward, offering a higher genetic barrier to resistance, as multiple mutations are often required to compromise its efficacy significantly.[5]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs function as non-competitive inhibitors of the HIV-1 RT enzyme. They bind to a hydrophobic, allosteric pocket located approximately 10 Å away from the polymerase active site.[6] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and restricting the flexibility of the "thumb" and "finger" subdomains. This ultimately blocks the process of reverse transcription, where viral RNA is converted into DNA, thereby halting viral replication.[7]

NNRTI_Mechanism_of_Action Mechanism of NNRTI Action cluster_0 HIV-1 Replication Cycle cluster_1 Enzymatic Action cluster_2 NNRTI Inhibition Viral_RNA Viral_RNA Reverse_Transcription Reverse_Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration HIV_RT HIV_RT HIV_RT->Reverse_Transcription Catalyzes dNTPs dNTPs dNTPs->Reverse_Transcription Substrate Rilpivirine Rilpivirine Allosteric_Pocket Allosteric_Pocket Rilpivirine->Allosteric_Pocket Binds to Allosteric_Pocket->HIV_RT Induces Conformational Change

NNRTI allosteric inhibition of HIV-1 reverse transcriptase.

Synthesis of Rilpivirine: A Technical Overview

The synthesis of rilpivirine is a multi-step process involving the preparation of two key intermediates, followed by their condensation.[3][8] Optimized and scalable synthetic routes have been developed to improve yield and reduce reaction times, including microwave-assisted methods.[8]

Generalized Synthetic Workflow

The overall process can be visualized as a convergent synthesis, where two main fragments are prepared separately and then combined in the final step to form the target molecule.

Rilpivirine_Synthesis_Workflow Convergent Synthesis of Rilpivirine cluster_A Synthesis of Intermediate 2 cluster_B Synthesis of Intermediate 3 A1 4-Bromo-2,6-dimethylaniline A2 (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide A1->A2 Heck Reaction A3 (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile A2->A3 Dehydration I2 Intermediate 2: (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile hydrochloride A3->I2 HCl salt formation Final_Condensation Nucleophilic Aromatic Substitution I2->Final_Condensation B1 2-(methylthio)-4(3H)-pyrimidinone + p-aminobenzonitrile B2 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile B1->B2 Fusion Reaction I3 Intermediate 3: 4-((4-chloropyrimidin-2-yl)amino) benzonitrile B2->I3 Chlorination (POCl3) I3->Final_Condensation Rilpivirine Rilpivirine Final_Condensation->Rilpivirine

Generalized workflow for the synthesis of Rilpivirine.
Experimental Protocols

  • Heck Reaction: 4-Bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol) are combined in a round-bottom flask. N,N-dimethylacetamide is added under a nitrogen atmosphere. The mixture is heated to 130°C for 24 hours. After cooling, the mixture is filtered over celite and the solvent is evaporated. The residue is recrystallized from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

  • Dehydration: The acrylamide intermediate (4.8 g) is added to phosphorus oxychloride (10 mL) at 0°C. The mixture is then refluxed at 40°C for 8 hours. The reaction mixture is slowly poured into an ice-water mixture, stirred for 1 hour, and filtered to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

  • Salt Formation: The crude acrylonitrile is dissolved in anhydrous ethanol. An ethanolic hydrochloric acid solution is added, and the mixture is stirred for 30 minutes. The resulting precipitate is filtered to give (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 2) with a yield of approximately 95%.

  • Fusion Reaction: 2-methylthio-4-pyrimidinone (10 g, 70 mmol) and p-aminobenzonitrile (9.14 g, 77 mmol) are combined and stirred under an inert atmosphere at 160°C for 2 hours, followed by an increase in temperature to 180°C for 4 hours. After cooling, N,N-dimethylformamide is added. The mixture is filtered and washed to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

  • Chlorination: The hydroxy-pyrimidine intermediate (10.3 g) is dissolved in phosphorus oxychloride (20 mL) at 0°C and then refluxed for 1 hour. After cooling, the mixture is poured into crushed ice. The pH is adjusted to 7-8 with potassium carbonate. The precipitate is filtered, washed with acetonitrile, and dried to obtain 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3) with a yield of approximately 89%.

  • Condensation: Intermediate 2 and Intermediate 3 are combined in acetonitrile. The reaction can be performed under reflux for an extended period (e.g., 69 hours, ~69% yield) or using microwave irradiation (140°C, 90 minutes, ~71% yield) for a more efficient process. After the reaction is complete, the mixture is cooled, and the product, rilpivirine, precipitates and is collected by filtration.

Quantitative Efficacy and Pharmacokinetics

The efficacy of second-generation NNRTIs is quantified by their inhibitory concentration (IC50) or effective concentration (EC50) against wild-type and mutant HIV-1 strains. Rilpivirine demonstrates subnanomolar potency against wild-type HIV-1 and retains significant activity against common NNRTI-resistant mutants.[1]

Table 1: Comparative Antiviral Activity (EC50/IC50 in nM) of Second-Generation NNRTIs
HIV-1 StrainRilpivirine (RPV)Etravirine (ETR)Doravirine (DOR)
Wild-Type 0.24 - 0.73[1][3]~2.7[1]~12
K103N < 2[3]5 - 10 fold resistanceNo change
Y181C < 2[3]~3 fold resistanceNo change
L100I < 2[3]5 - 10 fold resistanceNo change
E138K ~2 fold resistance~2 fold resistanceNo change
K103N + Y181C < 2[3]-~4.9 fold change
Y188L < 2[3]Minimally reduced>50 fold resistance[8]

Note: Values are compiled from multiple sources and represent approximate potencies. "Fold change" or "fold resistance" indicates the factor by which the EC50/IC50 increases compared to wild-type.

Table 2: Key Pharmacokinetic Parameters of Oral Second-Generation NNRTIs
ParameterRilpivirine (25 mg)Etravirine (200 mg)Doravirine (100 mg)
Tmax (hours) ~4-5~4~1-4
Plasma Half-life (hours) ~45-50~41~15
Protein Binding >99%>99%~76%
Primary Metabolism CYP3A4CYP3A4, CYP2C9, CYP2C19CYP3A4
Food Effect Must be taken with a meal (exposure reduced ~40-50% when fasted)Must be taken with a meal (exposure reduced ~50% when fasted)Can be taken with or without food

Drug Discovery and Development Workflow

The path from initial concept to an approved drug like rilpivirine is a complex, multi-stage process. It involves high-throughput screening, lead optimization through medicinal chemistry, and extensive preclinical and clinical testing.

NNRTI_Discovery_Workflow Generalized NNRTI Drug Discovery & Development Workflow cluster_Discovery cluster_Preclinical cluster_Clinical cluster_Approval Discovery 1. Discovery & Lead ID Preclinical 2. Preclinical Development Discovery->Preclinical d1 Target Identification (HIV-1 Reverse Transcriptase) Clinical 3. Clinical Trials Preclinical->Clinical p1 In Vitro Antiviral Assays (Wild-Type & Mutant Strains) Approval 4. Regulatory Approval & Post-Market Clinical->Approval c1 Phase I (Safety & PK in healthy volunteers) a1 New Drug Application (NDA) Submission to FDA/EMA d2 High-Throughput Screening (HTS) d1->d2 d3 Hit-to-Lead Optimization (e.g., DAPY scaffold) d2->d3 p2 ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) p1->p2 p3 In Vivo Animal Models p2->p3 c2 Phase II (Efficacy & Dose-ranging in patients) c1->c2 c3 Phase III (Large-scale efficacy & safety vs. standard of care) c2->c3 a2 Regulatory Review a1->a2 a3 Phase IV / Post-Market Surveillance a2->a3

A typical workflow for NNRTI drug discovery and development.

Conclusion

The development of second-generation NNRTIs, exemplified by rilpivirine, represents a triumph of rational drug design aimed at overcoming the challenge of antiviral resistance. Through structural innovation, these agents exhibit a higher genetic barrier to resistance and maintain potency against viral strains that are resistant to older drugs. The synthetic pathways have been optimized for efficiency and scalability, enabling their widespread clinical use. For researchers and drug development professionals, the story of rilpivirine serves as a compelling case study in medicinal chemistry, demonstrating how a deep understanding of virology, enzyme structure, and synthetic organic chemistry can lead to the creation of life-saving medicines.

References

A Comprehensive Technical Guide to the Preclinical In Vitro and In Vivo Evaluation of Rilpivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilpivirine (RPV), a diarylpyrimidine derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its development was driven by the need for agents with improved potency, a higher genetic barrier to resistance, and a better safety profile compared to first-generation NNRTIs. This technical guide provides an in-depth overview of the essential preclinical in vitro and in vivo studies that have characterized the pharmacology, efficacy, and safety of rilpivirine hydrochloride. The document details experimental methodologies, summarizes critical quantitative data in tabular form, and visualizes key processes and pathways to offer a comprehensive resource for researchers in the field.

Mechanism of Action

Rilpivirine inhibits HIV-1 replication through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for transcribing viral RNA into DNA.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators, rilpivirine binds to an allosteric, non-substrate-binding site on the enzyme, often referred to as the NNRTI binding pocket.[4] This binding event induces a conformational change in the enzyme, which distorts the active site and blocks the DNA polymerase activity, thereby halting the viral replication process.[4] The flexible structure of rilpivirine allows it to adapt to changes within this binding pocket, contributing to its activity against some NNRTI-resistant viral strains.[5]

cluster_0 HIV-1 Replication Cycle cluster_1 Rilpivirine Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis RT-Rilpivirine Complex Inactive RT Reverse Transcriptase->RT-Rilpivirine Complex Rilpivirine Rilpivirine Rilpivirine->Reverse Transcriptase RT-Rilpivirine Complex->Viral DNA Blocked

Figure 1: Mechanism of Rilpivirine Action.

In Vitro Studies

A comprehensive suite of in vitro assays was fundamental in characterizing the preclinical profile of rilpivirine.

Antiviral Activity

Rilpivirine demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and strains, including those resistant to first-generation NNRTIs.[3]

Table 1: In Vitro Antiviral Activity of Rilpivirine

HIV-1 Strain/IsolateCell Line/SystemEC50 (nM)Reference
Wild-Type HIV-1 (Group M Subtypes A-H)Primary Isolates0.07 - 1.01[3]
Wild-Type HIVVarious0.4 - 0.73[6][7]
K103N MutantVarious<1[3]
L100I MutantVarious<1[3]
Y181C MutantVarious0.1 - 2.0[6]

Experimental Protocol: HIV-1 Antiviral Activity Assay (Cell-Based)

  • Cell Culture: Human T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.

  • Infection: Cells are seeded in 96-well plates and treated with the serially diluted rilpivirine. Subsequently, a standardized amount of HIV-1 virus stock is added to the wells. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Supernatants are collected, and the concentration of the HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Reverse Transcriptase (RT) Activity Assay: Supernatants are assayed for RT activity, which correlates with the amount of virus present.[8][9]

    • Cell Viability/Cytopathic Effect (CPE) Assay: A reagent like MTT or MTS is added to measure cell viability. In this format, viral replication leads to cell death, so a reduction in CPE indicates antiviral activity.

  • Data Analysis: The results are used to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.

Cytotoxicity Assays

Assessing the toxicity of rilpivirine against host cells is crucial to determine its therapeutic index.

Table 2: In Vitro Cytotoxicity of Rilpivirine

Cell LineAssay TypeCC50 (µM)Reference
Human MT-2 cellsMTT Assay8[6]
BxPC-3 (Pancreatic Cancer)Apoptosis Assay24.4[2]
BxPC-3 (Pancreatic Cancer)Colony-Forming Assay16.2[2]
Panc-1 (Pancreatic Cancer)Not specified294[2]
Monocyte-Derived Macrophages (MDM)MTT Assay>200[10]
CD4+ T cellsMTT Assay>200[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: The selected cell line (e.g., MT-2, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Rilpivirine is serially diluted and added to the wells. Control wells receive only the vehicle (e.g., DMSO) at the highest concentration used.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50% compared to the untreated control.

In Vitro Resistance Profile

In vitro passage experiments, where HIV-1 is cultured in the presence of escalating concentrations of rilpivirine, are used to select for resistance-associated mutations (RAMs). These studies have identified several key mutations that reduce susceptibility to the drug.

Table 3: Key Rilpivirine Resistance-Associated Mutations Identified In Vitro

PositionAmino Acid Substitution
101K101E, K101P
106V106A
138E138K, E138A, E138G, E138Q, E138R
179V179L
181Y181C, Y181I, Y181V
188Y188L
221H221Y
227F227C
230M230I, M230L

Source:[1][11]

Drug Transporter and Metabolism Studies

In vitro systems using liver microsomes and recombinant enzymes are used to investigate metabolic pathways, while cell lines overexpressing specific transporters are used to assess drug-drug interaction potential. Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3][4] It also shows inhibitory effects on several drug transporters.

Table 4: In Vitro Inhibition of Drug Transporters by Rilpivirine

TransporterSystemIC50Reference
ABCB1 (P-gp)Not specified9.2 µM[12]
SLC22A2 (OCT2)Oocyte Accumulation5.13 µM[7]
MATE-2KNot specified<2.7 nM[12]

Experimental Protocol: In Vitro Transporter Inhibition Assay (e.g., for SLC22A2/OCT2)

  • System Preparation: A cellular system expressing the transporter of interest is used, such as Xenopus oocytes injected with SLC22A2 cRNA or a mammalian cell line stably overexpressing the transporter.

  • Substrate Selection: A known, often radiolabeled, substrate for the transporter (e.g., metformin for SLC22A2) is selected.[7]

  • Inhibition Assay: The cells or oocytes are incubated with the labeled substrate in the presence of various concentrations of rilpivirine.

  • Uptake Measurement: After a defined incubation period, the reaction is stopped (e.g., by washing with ice-cold buffer). The cells are then lysed, and the amount of intracellular substrate is quantified using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

  • Data Analysis: The rate of substrate uptake at each rilpivirine concentration is compared to the control (no inhibitor). The data are then plotted to determine the IC50 value, the concentration of rilpivirine that inhibits transporter activity by 50%.

In Vivo Studies

Preclinical in vivo studies in various animal models are essential for understanding the pharmacokinetics, safety, and efficacy of rilpivirine before human trials.

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Table 5: Summary of Preclinical Pharmacokinetic Parameters for Rilpivirine

SpeciesDoseRouteBioavailability (%)Key FindingsReference
Rat5 mg/kgOral~30-40%Bioavailability decreases at higher doses.[13]
Dog5 mg/kgOral80%High bioavailability.[13]
Dog1 mg/kgIV100% (Reference)Used to determine absolute bioavailability of other formulations.[14]
Dog5 mg/kgIM (LA)102%Long-acting formulation shows excellent bioavailability.[14]
Dog5 mg/kgSC (LA)80%Long-acting formulation shows good bioavailability.[14]
Rabbit5 mg/kgOral54%Moderate bioavailability.[13]
Monkey5 mg/kgOral24%Lower bioavailability compared to other species.[13]

LA: Long-Acting injectable formulation; IM: Intramuscular; SC: Subcutaneous; IV: Intravenous.

cluster_0 In Vivo PK/PD Workflow Animal Model Selection Animal Model (e.g., Dog, Rat) Dosing Drug Administration (Oral, IV, IM) Animal Model Selection->Dosing Sampling Serial Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Drug Concentration Sampling->Analysis Toxicity Toxicology Assessment Sampling->Toxicity Modeling Pharmacokinetic Modeling (Cmax, AUC) Analysis->Modeling

Figure 2: Generalized Preclinical In Vivo Study Workflow.

Experimental Protocol: In Vivo Pharmacokinetic Study in Dogs

  • Animal Model: Beagle dogs are commonly used. Animals are housed under controlled conditions with access to food and water.[14]

  • Dosing: For an oral PK study, rilpivirine is administered via oral gavage at a specific dose (e.g., 5 mg/kg). For intravenous studies, the drug is given via a slow bolus injection.[14] A washout period of several weeks is required between different dosing routes in crossover studies.[14]

  • Blood Sampling: Blood samples are collected from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points pre- and post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalysis: Plasma concentrations of rilpivirine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life (t1/2).

Efficacy in Animal Models

Because standard animal models are not susceptible to HIV-1, specialized humanized mouse models are required to evaluate in vivo efficacy. These mice are immunodeficient and engrafted with human immune cells or tissues, making them susceptible to HIV-1 infection.[15][16]

  • Humanized Mouse Models: Studies in humanized mouse models have demonstrated that long-acting injectable rilpivirine is effective in preventing HIV acquisition.[17][18] These models are critical for preclinical evaluation of pre-exposure prophylaxis (PrEP) candidates.[19]

Experimental Protocol: HIV Prophylaxis Efficacy Study in Humanized Mice

  • Model: Humanized BLT (bone marrow/liver/thymus) mice, which possess a functional human immune system, are used.[15]

  • Treatment: A cohort of mice is treated with the long-acting rilpivirine formulation (e.g., via intramuscular injection), while a control group receives a placebo.

  • Viral Challenge: After drug administration, all mice are challenged with a high-titer stock of HIV-1 via a relevant route (e.g., intravaginal or intrarectal).[19]

  • Monitoring: Blood samples are collected weekly to monitor for signs of infection by measuring plasma viral load (HIV-1 RNA) using quantitative PCR.

  • Endpoint: The primary endpoint is the prevention of infection. The study continues for several weeks post-challenge to determine the rate of infection in the treated versus the control group.

  • Data Analysis: The protective efficacy is calculated based on the difference in infection rates between the two groups.

Preclinical Toxicology

Toxicology studies are performed to identify potential safety concerns.

Table 6: Summary of Key Nonclinical Toxicology Findings for Rilpivirine

Study TypeSpeciesFindingsRelevance to HumansReference
CarcinogenicityMousePositive for hepatocellular neoplasms at high exposures (≥21-fold human AUC).Considered likely rodent-specific.[13]
CarcinogenicityRatNo drug-related neoplasms.N/A[13]
GenotoxicityIn vitro / In vivoNegative in Ames, mouse lymphoma, and mouse micronucleus assays.Low risk of genotoxicity.[13]
Fertility/ReproductionRatNo effects on mating or fertility at exposures up to 40-fold higher than in humans.Low risk of reproductive toxicity.[13]
Repeat-Dose ToxicityRat, Dog, MonkeyAdrenal effects (inhibition of steroidogenesis) observed.Monitored in clinical trials, but not found to be a significant clinical issue at therapeutic doses.[20]
Safety PharmacologyIn vitroInhibition of cardiac potassium channels at concentrations ~10-fold greater than clinical exposures.A QT-prolonging effect was seen at supratherapeutic doses (≥75 mg) in clinical trials, but not at the recommended 25 mg dose.[13]

Off-Target Signaling Pathways

While rilpivirine's primary mechanism is the direct inhibition of HIV-1 RT, recent drug repurposing research has explored its effects on other cellular pathways, particularly in the context of oncology. These are considered off-target effects and are not related to its antiviral activity. Studies have hypothesized that rilpivirine may inhibit Aurora A kinase and affect the JAK-STAT and VEGF-VEGFR signaling pathways.[2][21]

cluster_jak_stat JAK-STAT Pathway cluster_vegf VEGF-VEGFR Pathway Rilpivirine Rilpivirine JAK JAK Rilpivirine->JAK Inhibition? VEGFR VEGFR Rilpivirine->VEGFR Inhibition? STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Angiogenesis Angiogenesis VEGFR->Angiogenesis

Figure 3: Hypothesized Off-Target Signaling Pathways for Rilpivirine.

Conclusion

The comprehensive preclinical evaluation of this compound has been instrumental in establishing its robust profile as a potent antiretroviral agent. In vitro studies confirmed its high potency against both wild-type and NNRTI-resistant HIV-1, while establishing a favorable therapeutic index. In vivo studies across multiple animal species defined its pharmacokinetic properties, which support once-daily oral dosing, and confirmed its efficacy in relevant humanized mouse models. The rigorous preclinical safety and toxicology program identified potential risks that were subsequently monitored and evaluated in clinical trials, ultimately supporting its approval and use in the treatment of HIV-1 infection. This body of work serves as a clear example of the structured and multi-faceted approach required for modern drug development.

References

Spectroscopic characterization and analysis of rilpivirine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization and analysis of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This document details the key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided to facilitate reproducible analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The wavelength of maximum absorbance (λmax) is dependent on the solvent used.

Quantitative Data
Solvent Systemλmax (nm)Reference
Methanol282[1]
0.01N HCl280[2]
Methanol:Water (8:2)305[3]
Acetonitrile:Water (1:1)304[4]
Methanol306[4]
Experimental Protocol

Objective: To determine the λmax and quantify this compound in a given sample.

Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the chosen solvent (e.g., methanol).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the same solvent.

  • Working Standard Solution Preparation (10 µg/mL):

    • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

  • Sample Solution Preparation:

    • For bulk drug, prepare a solution with a theoretical concentration of 10 µg/mL in the chosen solvent.

    • For tablet dosage forms, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add the chosen solvent, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution to remove any insoluble excipients and then prepare a final working solution of approximately 10 µg/mL.

  • Spectrophotometric Analysis:

    • Scan the working standard solution from 200 to 400 nm against a solvent blank to determine the λmax.

    • Measure the absorbance of the standard and sample solutions at the determined λmax.

    • Calculate the concentration of this compound in the sample using the formula:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, providing a characteristic fingerprint.

Quantitative Data
Wavenumber (cm⁻¹)AssignmentReference
3477, 3404Secondary amine (N-H) stretching vibrations[5]
3316R₂NH group stretching
2223, 2215C≡N (nitrile) stretching
1599, 1516NH⁺ bending vibrations[5]
1483Aromatic C-C stretching
1325=C-H bending
Experimental Protocol

Objective: To obtain the FTIR spectrum of this compound for identification and structural confirmation.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (using KBr pellet method):

  • Sample Preparation:

    • Triturate a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the mixture to a pellet-forming die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan with an empty sample holder or a blank KBr pellet.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with the reference spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their chemical environment. Both solid-state and solution-state NMR can be utilized.[5]

Quantitative Data

Detailed ¹H and ¹³C NMR chemical shift data for this compound can be found in specialized chemical databases and literature. The complexity of the spectra warrants detailed analysis for structural elucidation and impurity profiling. Solid-state NMR reveals sharp peaks for ¹³C and ¹⁵N, indicating a well-ordered crystalline structure.[5]

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

Procedure (for solution-state NMR):

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Spectral Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the chemical shifts (in ppm) to the respective protons and carbons in the this compound molecule. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and aiding in the identification of impurities and degradation products. It is often coupled with a chromatographic separation technique like HPLC (LC-MS).

Quantitative Data
TechniquePrecursor Ion (m/z)Product Ion (m/z)Reference
LC-MS/MS367.1128.0[6]

The molecular formula of this compound is C₂₂H₁₈N₆·HCl, and its molecular weight is 402.88 g/mol . The free base has a molecular weight of 366.44 g/mol .

Experimental Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[6]

Procedure (for LC-MS/MS analysis):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

  • Chromatographic Separation (if applicable):

    • Inject the sample into the LC system.

    • A suitable column (e.g., C18) and mobile phase are used to separate rilpivirine from other components.

  • Mass Spectrometric Analysis:

    • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for rilpivirine.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of rilpivirine.

    • Tandem MS (MS/MS):

      • Select the precursor ion (e.g., m/z 367.1) in the first quadrupole.

      • Fragment the precursor ion in the collision cell.

      • Scan the resulting product ions in the third quadrupole to obtain the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion and characteristic fragment ions.

    • For quantitative analysis, monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Bulk_Drug Bulk Drug Substance Dissolution Dissolution in Appropriate Solvent Bulk_Drug->Dissolution FTIR FTIR Spectroscopy Bulk_Drug->FTIR Dosage_Form Pharmaceutical Dosage Form Extraction Extraction (for Dosage Form) Dosage_Form->Extraction Dilution Serial Dilution to Working Concentration Dissolution->Dilution Extraction->Dissolution UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR NMR Spectroscopy Dilution->NMR MS Mass Spectrometry Dilution->MS Quantification Quantification (λmax, Absorbance) UV_Vis->Quantification Identification Functional Group Identification FTIR->Identification Structure_Elucidation Structure Elucidation (Chemical Shifts) NMR->Structure_Elucidation MW_Confirmation Molecular Weight Confirmation & Fragmentation MS->MW_Confirmation Final_Report Comprehensive Analytical Report Quantification->Final_Report Identification->Final_Report Structure_Elucidation->Final_Report MW_Confirmation->Final_Report

General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For more detailed information and specific applications, consulting the referenced literature is recommended.

References

Rilpivirine hydrochloride's role in antiretroviral therapy development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Rilpivirine Hydrochloride in Antiretroviral Therapy Development

Introduction

This compound, a diarylpyrimidine derivative, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the landscape of antiretroviral therapy (ART).[1][2][3] Developed by Tibotec (now part of Janssen), it was approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in treatment-naïve adult patients.[1][4][5] Characterized by higher potency, a longer half-life, and an improved side-effect profile compared to first-generation NNRTIs like efavirenz, rilpivirine represents a significant advancement in HIV-1 management.[1][3] Its development has expanded treatment options, leading to its inclusion in single-tablet regimens and the first long-acting injectable ART, fundamentally altering the paradigm of HIV care.

Mechanism of Action

Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[6][7] This binding induces a conformational change in the enzyme, specifically altering the flexibility and position of the "thumb" and "finger" subdomains.[6] The distortion of the enzyme's structure ultimately blocks the polymerase activity, halting the conversion of viral RNA into DNA and thereby preventing the virus from integrating its genetic material into the host cell's genome.[6][7][9] The flexibility of rilpivirine's structure allows it to adapt to the binding pocket, contributing to its high potency and activity against some NNRTI-resistant viral strains.[8]

cluster_0 HIV-1 Replication Cycle cluster_1 Rilpivirine Inhibition vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT Transcription vDNA Viral DNA RT->vDNA Synthesis BindingPocket NNRTI Binding Pocket (Allosteric Site) Integration Integration into Host Genome vDNA->Integration Rilpivirine Rilpivirine (NNRTI) Rilpivirine->BindingPocket Binds to ConformationalChange Conformational Change in RT BindingPocket->ConformationalChange Inhibition Inhibition of DNA Synthesis ConformationalChange->Inhibition A Culture T-lymphoid cells (e.g., MT-4) C Infect cells with HIV-1 stock A->C B Prepare serial dilutions of Rilpivirine in DMSO/media D Add Rilpivirine dilutions to infected cells B->D C->D E Incubate for 4-5 days (37°C, 5% CO2) D->E F Harvest culture supernatant E->F G Quantify viral replication (p24 ELISA) F->G H Plot dose-response curve and calculate EC50 G->H

References

Molecular structure and chemical properties of rilpivirine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Rilpivirine Hydrochloride

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Tibotec for the treatment of HIV-1 infection.[1][2] Marketed under brand names like Edurant, it is noted for its high potency, long half-life, and an improved side-effect profile compared to older NNRTIs like efavirenz.[1][3] this compound is the salt form used in oral tablet formulations.[4][5] This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Molecular Structure

Rilpivirine is a diarylpyrimidine (DAPY) derivative.[6] The core structure consists of a pyrimidine-2,4-diamine where the amino groups are substituted with a 4-cyanophenyl group and a 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl group, respectively.[7] The hydrochloride salt is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[5][6] The pyrimidine ring is protonated, allowing for the formation of N–H⋯Cl hydrogen bonds which link the cations and anions into infinite chains in the crystal structure.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride.[5][8]

Chemical and Physical Properties

This compound is a slightly yellow crystalline powder.[7] Its key physicochemical properties are summarized in the table below. The drug is characterized by poor aqueous solubility, which is pH-dependent.[9] Its bioavailability is significantly enhanced when taken with a meal.[10][11]

PropertyValueSource(s)
Molecular Formula C₂₂H₁₉ClN₆[2][5][6]
Molecular Weight 402.9 g/mol [5][12]
CAS Number 700361-47-3[2][3][5]
Melting Point 241-243°C[7]
LogP (Octanol/Water) 4.86[7]
Solubility - In DMSO: 81 mg/mL - In Water: Insoluble - In Ethanol: Insoluble[2][3][13]

Mechanism of Action

Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides. Instead, it binds to a specific, allosteric hydrophobic pocket on the RT enzyme, located near the polymerase active site.[2] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thereby halting the viral life cycle.[2][11] The internal conformational flexibility of rilpivirine's structure allows it to adapt to the binding site, contributing to its high potency.[7][8]

G cluster_virus HIV-1 Virus cluster_cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_Entry Viral Entry & Uncoating Viral_Entry->Viral_RNA Viral_DNA Viral DNA RT->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Rilpivirine Rilpivirine HCl Inhibition Inhibition Rilpivirine->Inhibition Inhibition->RT

Mechanism of action for Rilpivirine.

Drug Resistance

While rilpivirine is effective against many HIV-1 strains with resistance to first-generation NNRTIs (like those with the K103N mutation), resistance can still emerge during therapy.[14] Virologic failure is often associated with the development of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.[15]

The most common mutation that emerges is E138K.[14] Other significant RAMs include K101E/P, Y181C/I/V, H221Y, F227C, and M230I/L.[14][16] The E138K mutation is often associated with the M184I mutation, which confers resistance to lamivudine and emtricitabine, creating a complex resistance profile.[14][15] The development of these mutations reduces the binding affinity of rilpivirine to the NNRTI pocket, thereby diminishing its inhibitory effect.[15]

G cluster_therapy Antiretroviral Therapy cluster_virus HIV-1 Replication Cycle cluster_outcome Treatment Outcome RPV Rilpivirine WT_RT Wild-Type Reverse Transcriptase RPV->WT_RT Inhibits Mutant_RT Mutant RT (e.g., E138K, Y181C) RPV->Mutant_RT Reduced Inhibition WT_RT->Mutant_RT Selective Pressure Suppression Viral Suppression WT_RT->Suppression Failure Virologic Failure Mutant_RT->Failure

Development of Rilpivirine resistance.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[17][18]

Protocol Overview:

  • Preparation of Intermediate 1 (4-((4-chloropyrimidin-2-yl)amino)benzonitrile): This intermediate can be synthesized by reacting 4-aminobenzonitrile with 2,4-dichloropyrimidine.[19] An alternative efficient, two-step approach starts with the reaction of 4-cyanoaniline hydrochloride and aqueous cyanamide to form 1-(4-cyanophenyl)guanidine hydrochloride. This product is then cyclized and chlorinated to yield the target intermediate.[20]

  • Preparation of Intermediate 2 ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride): This intermediate is prepared via a Heck reaction between 4-iodo-2,6-dimethyl-benzeneamine and acrylonitrile, followed by salt formation and recrystallization to isolate the pure (E)-isomer.[6]

  • Final Condensation: Rilpivirine free base is synthesized by the reaction of Intermediate 1 and Intermediate 2 in a suitable solvent like acetonitrile, often under reflux conditions.[17][19]

  • Salt Formation: The resulting rilpivirine base is suspended in an alcoholic solvent (e.g., isopropanol). A solution of hydrochloric acid in an alcoholic solvent is added, and the mixture is stirred to precipitate this compound, which is then filtered and dried.[18][21]

Analytical Method: Stability-Indicating RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug samples, ensuring separation from degradation products.[22]

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Gemini-Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[22]

  • Mobile Phase:

    • Mobile Phase A: 15mM potassium dihydrogen phosphate, with pH adjusted to 3.0 using phosphoric acid.[22]

    • Mobile Phase B: Methanol.[22]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 290 nm.[22]

  • Gradient Program:

    • 0-35 min: Increase Mobile Phase B from 30% to 85%.

    • 35-40 min: Hold at 85% Mobile Phase B.

    • 40-41 min: Decrease Mobile Phase B from 85% to 30%.

    • 41-45 min: Hold at 30% Mobile Phase B (equilibration).[22]

  • Preparation of Standard Solution: Accurately weigh and dissolve rilpivirine HCl working standard in a suitable diluent (e.g., a mixture of mobile phases) to achieve a known concentration (e.g., 80 µg/mL).[22]

  • Preparation of Sample Solution: Prepare the sample solution from the bulk drug powder using the same diluent to achieve a similar target concentration as the standard solution.[22]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The quantity of rilpivirine HCl in the sample is calculated by comparing its peak area with that of the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Rilpivirine HCl (Standard & Sample) dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC System (C18 Column) filter->inject Ready for Injection separate Gradient Elution (Phosphate Buffer / Methanol) inject->separate detect UV Detection at 290nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration vs. Standard integrate->calculate

Experimental workflow for HPLC analysis.

References

Rilpivirine Hydrochloride's Binding Affinity to HIV Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of rilpivirine hydrochloride to its molecular target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to modern antiretroviral therapy. A comprehensive understanding of its interaction with HIV-1 RT, including the thermodynamics and kinetics of binding, is critical for elucidating its mechanism of action, predicting resistance profiles, and guiding the development of next-generation inhibitors.

Mechanism of Action

Rilpivirine, a diarylpyrimidine derivative, functions as a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, rilpivirine binds to a distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[3][4] This binding event induces a conformational change in the three-dimensional structure of HIV-1 RT, which restricts the flexibility of the enzyme and ultimately blocks the chemical step of DNA synthesis, thereby preventing the conversion of the viral RNA genome into proviral DNA.[1][4][5]

The structural flexibility of rilpivirine allows it to adapt to the NNRTI binding pocket, contributing to its high potency against both wild-type and certain NNRTI-resistant strains of HIV-1.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of rilpivirine to HIV-1 RT has been quantified using various biophysical and biochemical assays. The key parameters used to describe this interaction are the dissociation constant (Kd), the 50% inhibitory concentration (IC50), and the 50% effective concentration (EC50).

Dissociation Constant (Kd)

The dissociation constant (Kd) is a direct measure of the binding affinity between rilpivirine and HIV-1 RT. A lower Kd value indicates a stronger binding affinity. Pre-steady-state kinetic analysis using techniques such as quench-flow and stopped-flow has been employed to determine the Kd of rilpivirine for wild-type and mutant RT.

HIV-1 RT Variant Dissociation Constant (Kd) in nM
Wild-Type (WT)17.9
p66M184I/p51WT21.1
p66E138K/p51E138K31.9
p66M184I/p51E138K28.4
p66E138K/M184I/p51E138K36.8

Data sourced from a study utilizing transient state kinetics. The study indicates that the E138K mutation, particularly in the p51 subunit, reduces the binding affinity for rilpivirine, as evidenced by the higher Kd values.

Inhibitory and Effective Concentrations (IC50 & EC50)

The IC50 value represents the concentration of rilpivirine required to inhibit 50% of the enzymatic activity of HIV-1 RT in vitro. The EC50 value is the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. These values provide a functional measure of the drug's potency.

Parameter HIV-1 Variant Concentration (nM)
IC50 Wild-Type (WT)~14
p66M184I/p51WT~14
p66E138K/p51E138K57.7
p66E138K/M184I/p51E138K29.2
p66M184I/p51E138K54.3
EC50 Wild-Type (WT)0.51
L100I mutant< 1
G190S mutant< 1
G190A mutant< 1
V106A mutant< 1
K103N mutant0.35
K103N/L100I double mutant2.7
K103N/Y181C double mutant0.8-1.7

IC50 values were determined using a PicoGreen assay to measure DNA synthesis.[6] EC50 values were determined in cell-based assays and demonstrate rilpivirine's potent activity against various resistant strains.[1]

Impact of Resistance Mutations on Binding Affinity

The emergence of drug resistance mutations in the HIV-1 RT gene is a significant challenge in antiretroviral therapy. For rilpivirine, the most common resistance mutation is E138K, often in combination with M184I.[7]

The E138K mutation reduces rilpivirine's binding affinity primarily by increasing the dissociation rate of the drug from the enzyme.[8] The M184I mutation by itself does not significantly alter rilpivirine's binding affinity.[8] However, the presence of E138K, particularly in the p51 subunit, is sufficient to decrease the binding affinity.[8] This reduced affinity, reflected in higher Kd and IC50 values, leads to a decrease in the drug's efficacy.[6]

cluster_0 Wild-Type HIV-1 RT cluster_1 Resistant HIV-1 RT (E138K) WT_RT Wild-Type RT WT_Complex Stable RT-RPV Complex WT_RT->WT_Complex High Affinity Binding (Low Kd) RPV Rilpivirine RPV->WT_Complex Inactive_RT Inactive RT WT_Complex->Inactive_RT Inhibition of DNA Synthesis Mutant_RT E138K Mutant RT Mutant_Complex Unstable RT-RPV Complex Mutant_RT->Mutant_Complex Reduced Affinity Binding (High Kd) RPV2 Rilpivirine RPV2->Mutant_Complex Mutant_Complex->Mutant_RT Increased Dissociation Active_RT Active RT Mutant_Complex->Active_RT Reduced Inhibition

Impact of E138K mutation on Rilpivirine binding.

Experimental Protocols for Determining Binding Affinity

A variety of sophisticated experimental techniques are employed to characterize the binding of rilpivirine to HIV-1 RT. These methods provide quantitative data on the kinetics, thermodynamics, and stoichiometry of the interaction.

Transient State Kinetics: Quench-Flow and Stopped-Flow

Transient state kinetic methods, such as quench-flow and stopped-flow, are powerful techniques for studying the rapid, pre-steady-state kinetics of enzyme-inhibitor interactions. These methods allow for the determination of individual rate constants for binding (kon) and dissociation (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Quench-Flow Methodology:

  • Rapid Mixing: A solution containing the pre-formed HIV-1 RT-DNA complex is rapidly mixed with a solution of rilpivirine.

  • Incubation: The reaction is allowed to proceed for a very short, defined period (milliseconds).

  • Quenching: The reaction is abruptly stopped (quenched) by the addition of a quenching agent, such as EDTA.

  • Analysis: The amount of product formed is quantified, typically using radioisotope labeling or fluorescence. By varying the incubation time, the rate of the reaction in the presence of the inhibitor can be determined.

Stopped-Flow Methodology:

  • Rapid Mixing: Solutions of HIV-1 RT and rilpivirine are rapidly mixed, and the reaction is monitored in real-time.

  • Spectroscopic Monitoring: A change in a spectroscopic signal, such as fluorescence or absorbance, upon binding is continuously measured.

  • Kinetic Analysis: The resulting kinetic trace is fitted to a mathematical model to extract the rate constants for the binding event.

cluster_0 Quench-Flow and Stopped-Flow Experimental Workflow cluster_1 Quench-Flow Path cluster_2 Stopped-Flow Path start Start reagents Prepare Reactants: - HIV-1 RT-DNA Complex - Rilpivirine Solution start->reagents mixing Rapid Mixing of Reactants reagents->mixing incubation Short Incubation (milliseconds) mixing->incubation Quench-Flow monitoring Real-time Spectroscopic Monitoring (e.g., Fluorescence) mixing->monitoring Stopped-Flow quenching Quench Reaction (e.g., with EDTA) incubation->quenching qf_analysis Quantify Product quenching->qf_analysis analysis Data Analysis: - Determine kon, koff, Kd qf_analysis->analysis sf_analysis Record Kinetic Trace monitoring->sf_analysis sf_analysis->analysis end End analysis->end

Workflow for transient state kinetic analysis.
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes, as well as the stoichiometry of binding.

ITC Methodology:

  • Sample Preparation: A solution of HIV-1 RT is placed in the sample cell of the calorimeter, and a solution of rilpivirine is loaded into a syringe.

  • Titration: Small aliquots of the rilpivirine solution are injected into the RT solution.

  • Heat Measurement: The heat change associated with each injection is precisely measured.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of rilpivirine to RT. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (kon and koff) and affinity data (Kd).

SPR Methodology:

  • Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of rilpivirine (the analyte) is flowed over the sensor surface.

  • Signal Detection: The binding of rilpivirine to the immobilized RT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association and dissociation phases of the interaction are monitored over time to determine the kinetic rate constants.

cluster_0 Rilpivirine Binding to HIV-1 RT NNRTI Pocket RT HIV-1 RT (p66/p51 Heterodimer) p66 Subunit p51 Subunit NNIBP NNRTI Binding Pocket (Allosteric Site on p66) ConformationalChange Conformational Change of RT NNIBP->ConformationalChange Induces ActiveSite Polymerase Active Site Rilpivirine Rilpivirine Rilpivirine->NNIBP Binds to ConformationalChange->ActiveSite Affects Inhibition Inhibition of DNA Polymerization ConformationalChange->Inhibition Leads to

Signaling pathway of Rilpivirine inhibition.

Conclusion

This compound exhibits a high binding affinity for HIV-1 reverse transcriptase, a characteristic that underpins its potent antiviral activity. The quantitative data derived from advanced experimental techniques provide a detailed picture of this molecular interaction. A thorough understanding of the binding kinetics and the impact of resistance mutations is paramount for the effective clinical use of rilpivirine and for the rational design of new NNRTIs that can overcome the challenge of drug resistance. This guide provides a foundational understanding of these critical aspects for professionals in the field of HIV research and drug development.

References

Methodological & Application

Application Notes and Protocols: Development of Long-Acting Injectable Rilpivirine Hydrochloride Nanosuspensions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent antiretroviral agent used in the treatment of HIV-1 infections.[1] Due to its low water solubility and long half-life, rilpivirine is an excellent candidate for long-acting injectable (LAI) formulations, which can improve patient adherence by reducing dosing frequency.[2] Nanosuspension technology, which involves reducing drug particles to the nanometer scale, is a key strategy for developing these LAI formulations. This approach enhances the dissolution rate and saturation solubility of poorly soluble drugs like rilpivirine, enabling sustained drug release from an intramuscular or subcutaneous depot.[3]

These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of long-acting rilpivirine nanosuspensions, based on established preclinical research.

Protocol 1: Preparation of Rilpivirine Nanosuspension via Wet Milling

This protocol describes the preparation of a sterile, isotonic rilpivirine nanosuspension using a wet milling technique, a common and scalable top-down nanomilling approach.[2][4]

1.1. Materials and Reagents

  • Rilpivirine (base or hydrochloride salt)

  • Stabilizer/Surfactant (e.g., Poloxamer 338, d-alpha-tocopheryl polyethylene glycol 1000 succinate)[4][5][6]

  • Aqueous carrier (e.g., Water for Injection)

  • Milling Media (e.g., Yttrium-stabilized zirconium oxide beads)[7]

1.2. Equipment

  • High-pressure homogenizer or media mill

  • Aseptic processing environment

  • Autoclave or sterile filter for terminal sterilization

1.3. Procedure

  • Preparation of Suspension Premix:

    • In an aseptic environment, dissolve the selected surfactant (e.g., Poloxamer 338) in the aqueous carrier to create a stabilizer solution.[5][6]

    • Disperse the rilpivirine active pharmaceutical ingredient (API) into the stabilizer solution under agitation to form a coarse suspension.

  • Nanomilling:

    • Transfer the suspension premix to the milling chamber containing the milling media.

    • Initiate the wet milling process. The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles.[2]

    • Continuously monitor the particle size during milling using an in-line particle size analyzer or by collecting samples for off-line analysis until the target particle size (e.g., 200 nm) is achieved.[4][5]

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • Dilute the nanosuspension to the final target drug concentration (e.g., 25 mg/mL, 100 mg/mL, or 300 mg/mL) using the sterile aqueous carrier.[5][6]

    • Perform terminal sterilization if required and not conducted during aseptic processing.

  • Storage:

    • Store the final nanosuspension in sterile, sealed containers, protected from light at room temperature.[5]

G cluster_prep Nanosuspension Preparation Workflow start Start weigh Weigh RPV API & Surfactants start->weigh dissolve Dissolve Surfactant in Aqueous Carrier weigh->dissolve disperse Disperse API in Surfactant Solution dissolve->disperse mill Wet Milling to Target Particle Size disperse->mill separate Separate Nanosuspension from Milling Media mill->separate dilute Dilute to Final Concentration separate->dilute store Store in Sterile Container (Protected from Light) dilute->store end_node End store->end_node

Fig. 1: Workflow for Rilpivirine Nanosuspension Preparation.

Protocol 2: Physicochemical Characterization

Characterization is critical to ensure the quality, stability, and performance of the nanosuspension.

2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[4]

  • Procedure:

    • Dilute a sample of the nanosuspension with the aqueous carrier to an appropriate concentration for analysis.

    • Measure the particle size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer) or a laser diffraction analyzer (e.g., Coulter LS230).[8]

    • The target is typically a median particle size of approximately 200 nm, as this size has been shown to provide stable and sustained plasma concentrations.[4][5]

2.2. Zeta Potential Analysis

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the nanosuspension sample in the original aqueous carrier.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • A sufficiently high zeta potential (typically > ±20 mV) indicates good physical stability against particle aggregation.[7]

2.3. Morphological Analysis

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Prepare a sample by placing a drop of the diluted nanosuspension on a specimen stub and allowing it to air-dry or by freeze-drying the nanosuspension.[9]

    • Coat the dried sample with a conductive material (e.g., gold).

    • Image the sample using an SEM to visualize the particle shape and surface morphology.

2.4. Drug Content and Purity

  • Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[10]

  • Procedure:

    • Dissolve a known volume of the nanosuspension in a suitable organic solvent (e.g., methanol or acetonitrile).[10][11]

    • Sonicate to ensure complete dissolution of the rilpivirine nanoparticles.[11]

    • Filter the solution and analyze it using a validated HPLC/UPLC method to quantify the rilpivirine concentration and assess for any impurities.[10]

Protocol 3: In Vivo Pharmacokinetic Evaluation

This protocol outlines a typical preclinical study in an animal model to assess the long-acting properties of the rilpivirine nanosuspension.

3.1. Animal Model

  • Sprague-Dawley rats or Beagle dogs are commonly used models.[5][8]

  • Animals should be healthy and acclimated to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee.[6]

3.2. Dosing and Administration

  • Formulation: Use the sterile, ready-to-use rilpivirine nanosuspension (e.g., 200 nm particle size).

  • Dose: Administer a single dose (e.g., 5 mg/kg or 20 mg/kg).[8]

  • Route of Administration:

    • Intramuscular (IM): Inject into a large muscle mass (e.g., caudal thigh muscle).[10]

    • Subcutaneous (SC): Inject into the loose skin, typically between the shoulder blades.

    • An intravenous (IV) solution of rilpivirine may be used in a separate cohort to determine absolute bioavailability.[8]

3.3. Blood Sampling

  • Collect blood samples (e.g., via cheek puncture or from a cannulated vein) into heparinized tubes at predetermined time points.[10]

  • Sampling schedule should be designed to capture the absorption, distribution, and elimination phases (e.g., Day 1, 7, 14, 28, and monthly thereafter for up to 3-6 months).[5][12]

  • Protect samples from light immediately after collection.[8]

3.4. Plasma Analysis and Pharmacokinetic (PK) Modeling

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.[8]

  • Bioanalysis: Quantify rilpivirine concentrations in plasma using a validated LC-MS/MS method.[8]

  • PK Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and apparent half-life.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow start Start acclimate Acclimate Animal Models (Rats/Dogs) start->acclimate administer Administer Single Dose of Nanosuspension (IM or SC) acclimate->administer blood Collect Blood Samples at Timed Intervals administer->blood plasma Separate Plasma via Centrifugation blood->plasma analyze Quantify RPV in Plasma (LC-MS/MS) plasma->analyze pk Calculate Pharmacokinetic Parameters analyze->pk end_node End pk->end_node

Fig. 2: Workflow for In Vivo Pharmacokinetic Evaluation.

Results and Data Summary

The following tables summarize representative quantitative data from preclinical studies on long-acting rilpivirine nanosuspensions.

Table 1: Physicochemical Properties of Rilpivirine Nanosuspensions

ParameterValueSource
Target Particle Size 200 - 800 nm[4]
Optimized Particle Size ~200 nm[5][8]
Polydispersity Index (PDI) 0.158 - 0.25[7][10]
Zeta Potential -9.2 mV to -17.6 mV[10]
Stabilizer Used Poloxamer 338[5][6]
Physical Stability Stable for over 6 months[2][4]

Table 2: Summary of In Vivo Pharmacokinetic Data in Animal Models

ParameterAnimal ModelRouteDoseKey FindingSource
Sustained Release DogsIM/SC5 mg/kgSustained plasma levels for up to 6 months.[5][12][5][12]
Sustained Release RatsIM/SC5-20 mg/kgSustained plasma levels for over 2 months.[5][12][5][12]
Plasma Concentration DogsSC5 mg/kgStable plasma levels (~25 ng/mL) for 20 days.[4][4]
Bioavailability DogsIM/SC5 mg/kgApproached 100%, indicating complete release from depot.[5][12][5][12][13]
Route Comparison DogsSC vs. IM5 mg/kgSC route resulted in more stable plasma levels; IM had higher initial peaks.[5][12][5][12][13]
Particle Size Effect DogsIM/SC5 mg/kg200 nm particles achieved higher and less variable plasma concentrations than 400 nm and 800 nm particles.[4][5][4][5]
Lymph Node Distribution DogsIM5 mg/kgRPV concentrations in draining lymph nodes were >100-fold higher than in plasma at 1 month.[5][12][5][12][13]

The development of long-acting injectable nanosuspensions of rilpivirine hydrochloride presents a promising strategy for improving HIV therapy adherence. The protocols detailed above provide a framework for the formulation by wet milling, comprehensive physicochemical characterization, and preclinical pharmacokinetic evaluation. Preclinical data strongly support that a 200 nm rilpivirine nanosuspension administered subcutaneously or intramuscularly can achieve sustained therapeutic drug concentrations for several months, justifying its clinical investigation for both HIV treatment and pre-exposure prophylaxis (PrEP).[5][12]

References

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Rilpivirine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) highly effective against both wild-type and drug-resistant HIV-1 strains[1][2]. To support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and reliable analytical method for quantifying rilpivirine in plasma is essential[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior sensitivity and selectivity.

This application note details a validated LC-MS/MS method for the determination of rilpivirine in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with key method validation data.

Experimental Protocols

Materials and Reagents
  • Standards: Rilpivirine hydrochloride analytical standard, Rilpivirine-d6 (Internal Standard, IS).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether.

  • Reagents: Formic acid, acetic acid, ammonium acetate, and ultrapure water.

  • Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • LC System: An HPLC system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent reversed-phase C18 column[3].

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of rilpivirine and rilpivirine-d6 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the working solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 0.5–200 ng/mL[3]. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on a validated method for high-recovery extraction of rilpivirine from plasma[3].

  • Pipette 50 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., rilpivirine-d6) and vortex briefly.

  • Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).

  • Vortex mix for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant (organic layer) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (IS) plasma->add_is add_solvent 3. Add Extraction Solvent (e.g., MTBE/Diethyl Ether) add_is->add_solvent vortex 4. Vortex Mix (10 min) add_solvent->vortex centrifuge 5. Centrifuge (4000 rpm, 5 min) vortex->centrifuge separate 6. Transfer Organic Layer centrifuge->separate evaporate 7. Evaporate to Dryness (N2 Stream) separate->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Gemini C18 (150 × 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Acetic Acid in 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Flow Rate 0.8 mL/min (example)
Gradient Isocratic or Gradient (optimized for separation)
Injection Volume 10 µL
Column Temperature 40°C

| Run Time | 2.2 minutes[3] |

Table 2: Mass Spectrometry Parameters

Parameter Rilpivirine Rilpivirine-d6 (IS)
Ionization Mode ESI Positive[3] ESI Positive[3]
MRM Transition m/z 367.1 → 128.0[3] m/z 373.2 → 134.2[3]
Dwell Time 200 ms 200 ms
Declustering Potential (DP) 80 V (example) 80 V (example)
Collision Energy (CE) 22 V (example) 22 V (example)
Ion Source Gas 1 50 psi 50 psi
Ion Source Gas 2 55 psi 55 psi
Curtain Gas 25 psi 25 psi

| Source Temperature | 550°C | 550°C |

G LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Autosampler Prepared Sample column HPLC Column Chromatographic Separation autosampler->column pump HPLC Pump Mobile Phase pump->column ion_source Ion Source (ESI+) column->ion_source q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 367.1) ion_source->q1 q2 Collision Cell (q2) Fragmentation (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 128.0) q2->q3 detector Detector Signal Acquisition q3->detector data_system Data System|Chromatogram & Quantification detector->data_system

Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation and Performance

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Table 3: Linearity and Sensitivity

Parameter Result
Linearity Range 0.5 - 200 ng/mL[3]
Correlation Coefficient (r²) > 0.99
LLOQ 0.5 ng/mL

| Regression Model | Linear, weighted (1/x²) |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
LQC 1.5 < 5% < 6% -2.0% to 2.5%
MQC 80 < 4% < 5% -1.5% to 3.0%
HQC 160 < 3% < 4% -2.5% to 1.8%

(Note: Data are representative examples based on typical acceptance criteria. Specific values can be found in cited literature[1][4].)

Table 5: Recovery and Matrix Effect

Analyte Mean Extraction Recovery Internal Standard Normalized Matrix Factor
Rilpivirine 94.9%[3] 0.98 - 1.02[3]

| Rilpivirine-d6 (IS) | 99.9%[3] | N/A |

The high and consistent extraction recovery demonstrates the efficiency of the LLE procedure[3]. The matrix factor values close to 1.0 indicate that ion suppression or enhancement from the plasma matrix is negligible, ensuring the reliability of the results[3].

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative determination of rilpivirine in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. With a short run time and excellent performance in validation studies, this method is well-suited for high-throughput analysis in clinical and research settings, including bioequivalence and pharmacokinetic studies.

References

Application Notes: Rilpivirine Hydrochloride-Loaded PLGA Microspheres for Sustained Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of long-acting injectable (LAI) formulations for antiretroviral drugs is a significant step forward in the management of Human Immunodeficiency Virus (HIV) infection. These formulations can improve patient adherence and, consequently, therapeutic outcomes by reducing dosing frequency from daily oral tablets to weekly or monthly injections.[1] Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, is an excellent candidate for creating sustained-release drug delivery systems.[2][3] Encapsulating rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI)[4][5], within PLGA microspheres allows for the gradual release of the drug over an extended period, maintaining therapeutic concentrations in the plasma.[1][6]

Rationale for Use

PLGA is a copolymer approved by the FDA for therapeutic use due to its excellent biocompatibility and biodegradability.[2][3] It degrades in the body into lactic acid and glycolic acid, which are natural metabolites. The degradation rate of PLGA, and thus the drug release, can be tailored by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its end-group chemistry.[7] Rilpivirine-loaded PLGA microspheres are designed to be administered intramuscularly, forming a depot at the injection site from which the drug is slowly released.[5] This approach has been shown to provide sustained drug release for weeks to months.[8][9]

Key Formulation and Release Characteristics

The preparation of rilpivirine-loaded PLGA microspheres can be achieved through various methods, with microfluidic technology offering precise control over particle size and distribution, leading to uniform, monodisperse microspheres.[6][9] This is an advancement over traditional emulsification methods which often produce a wide range of sizes.[6] Key parameters that influence the final product include the drug-to-polymer ratio and the manufacturing process variables, which in turn affect encapsulation efficiency and the drug release profile.[6]

Data Summary

Table 1: Formulation Parameters and Physicochemical Characteristics of Rilpivirine-PLGA Microspheres

ParameterValue/RangeMethod of PreparationReference
Polymer PLGAMicrofluidics[6]
Drug RilpivirineMicrofluidics[6]
Organic Phase 2% PLGA in ethyl acetateMicrofluidics[6]
Aqueous Phase 2% Polyvinyl Alcohol (PVA)Microfluidics[6]
Particle Size 20 - 67 µmMicrofluidics[6]
Morphology Spherical, smooth, dense surfaceScanning Electron Microscopy (SEM)[6]
Encapsulation Efficiency > 90%High-Performance Liquid Chromatography (HPLC)[6]

Table 2: In Vitro Release Characteristics of Rilpivirine from PLGA Microspheres

Time PointCumulative Release (%)Release MediumConditionsReference
Initial Burst (First few days) ~2%0.15 M PBS (pH 7.4) with 2% Tween 2037°C, continuous shaking[6]
48 Days < 30%0.15 M PBS (pH 7.4) with 2% Tween 2037°C, continuous shaking[6]

Experimental Protocols

Protocol 1: Preparation of Rilpivirine-Loaded PLGA Microspheres using the Oil-in-Water (o/w) Emulsion-Solvent Evaporation Method
Protocol 2: Characterization of Microspheres

A. Determination of Drug Loading and Encapsulation Efficiency

  • Accurately weigh a specific amount (e.g., 10 mg) of the lyophilized microspheres.

  • Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., Dimethyl sulfoxide (DMSO) or 1N NaOH).[2][11]

  • Dilute the solution with an appropriate mobile phase or buffer to a known volume.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze the concentration of rilpivirine in the filtrate using a validated HPLC method.[6]

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

B. Particle Size and Morphology Analysis

  • Mount a small sample of the lyophilized microspheres onto an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

C. In Vitro Drug Release Study

  • Accurately weigh a specified amount of rilpivirine-loaded microspheres and place them into a vessel containing a known volume (e.g., 50 mL) of release medium. The release medium should ensure sink conditions; for the poorly soluble rilpivirine, a phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent like 2% w/v Tween® 20 is suitable.[6]

  • Incubate the vessels in a shaking water bath at 37°C with continuous agitation.[6]

  • At predetermined time intervals (e.g., 1, 3, 5, 7, and 24 hours, and then daily), withdraw a sample (e.g., 600 µL) of the release medium.[6]

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of rilpivirine in the collected samples using a validated HPLC method.[6]

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Rilpivirine Quantification

This is a representative HPLC method based on published literature.[6]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[6]

  • Gradient: Start with 10% B, increasing to 60% B over 25 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV spectrophotometer at 280 nm.[6]

  • Quantification: Determine the concentration based on a standard curve of known rilpivirine concentrations.[6]

Visualizations

experimental_workflow cluster_prep Microsphere Preparation cluster_char Characterization cluster_release In Vitro Release Protocol prep1 1. Prepare Organic Phase (Rilpivirine + PLGA in Solvent) prep3 3. Emulsification (o/w) (Homogenization) prep1->prep3 prep2 2. Prepare Aqueous Phase (PVA Solution) prep2->prep3 prep4 4. Solvent Evaporation prep3->prep4 prep5 5. Washing & Collection (Centrifugation) prep4->prep5 prep6 6. Lyophilization prep5->prep6 char1 A. Drug Loading & Encapsulation Efficiency (HPLC) prep6->char1 char2 B. Morphology & Size (SEM) prep6->char2 char3 C. In Vitro Release Study prep6->char3 rel1 Incubate Microspheres in Release Medium (37°C) char3->rel1 rel2 Sample at Predetermined Time Intervals rel1->rel2 rel3 Analyze Samples (HPLC) rel2->rel3 rel4 Plot Cumulative Release vs. Time rel3->rel4 drug_release_mechanism cluster_phase1 Phase 1: Burst Release cluster_phase2 Phase 2: Sustained Release start Microsphere (Drug in PLGA Matrix) burst Surface Drug Dissolution start->burst Initial Hours/Days diffusion Drug Diffusion (Through Matrix) start->diffusion Weeks/Months erosion Polymer Erosion & Degradation start->erosion Weeks/Months end Drug Release into Medium burst->end diffusion->end erosion->end rilpivirine_moa cluster_hiv HIV Replication Cycle rna Viral RNA rt Reverse Transcriptase (Enzyme) rna->rt Template dna Viral DNA rt->dna Synthesis rilpivirine Rilpivirine (NNRTI) rilpivirine->inhibition inhibition->rt Binds to allosteric site, inducing conformational change

References

Application Notes and Protocols: Rilpivirine Hydrochloride in HIV Drug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rilpivirine hydrochloride in the study of HIV drug resistance. Detailed protocols for key experimental procedures are included to facilitate research in this critical area.

Introduction to this compound

Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] As a diarylpyrimidine derivative, it possesses a flexible structure that allows it to bind to the reverse transcriptase enzyme, even in the presence of some mutations that confer resistance to first-generation NNRTIs.[3][4] Rilpivirine is a potent inhibitor of wild-type HIV-1 and maintains activity against strains resistant to other NNRTIs, such as those with the K103N mutation.[2][5] It is often used in combination with other antiretroviral agents for treatment-naive patients and in switch therapies.[2][6]

Mechanism of Action

Rilpivirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[3][7] It binds to an allosteric site on the p66 subunit of the enzyme, distinct from the active site where nucleosides bind.[4] This binding induces a conformational change in the enzyme, distorting the catalytic triad and repositioning the primer grip, which ultimately blocks the DNA polymerase activity required for viral replication.[1][4]

Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Rilpivirine Inhibition HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription RT_Inhibited Inactive RT (Conformational Change) RT->RT_Inhibited Rilpivirine Rilpivirine Rilpivirine->RT Binds to Allosteric Site RT_Inhibited->Viral_DNA Blocked

Caption: Mechanism of Rilpivirine Action.

Rilpivirine Resistance Mutations

The emergence of drug resistance is a significant challenge in HIV therapy. For rilpivirine, specific mutations in the reverse transcriptase gene can reduce its efficacy. The most common resistance mutation that emerges in patients failing a rilpivirine-containing regimen is E138K.[2] This mutation is often accompanied by the M184I mutation, which has a compensatory effect.[1][2] While M184I alone reduces the efficiency of the polymerase, the E138K mutation can restore this function while decreasing the binding affinity of rilpivirine.[1]

Table 1: Key Rilpivirine Resistance-Associated Mutations (RAMs)

MutationEffect on Rilpivirine SusceptibilityCommon Co-mutations
E138K Reduces binding affinity of RPV, primarily by increasing its dissociation rate.[1]M184I[1][2]
K101E/P Associated with decreased susceptibility.[2][5]-
Y181C/I/V Confers resistance to RPV.[2][5]-
M230I/L Associated with decreased susceptibility.[2][5]-
H221Y Associated with decreased susceptibility.[2][5]-
F227C Associated with decreased susceptibility.[2][5]-
Y188L Associated with decreased susceptibility.[2][5]-

This table is not exhaustive but lists some of the most clinically relevant mutations.

Application Notes

This compound is a valuable tool in several areas of HIV drug resistance research:

  • Screening for Pre-existing Resistance: Genotypic testing is recommended at the entry into care for individuals with HIV to guide the selection of an initial antiretroviral regimen.[8] Studies have investigated the prevalence of archived rilpivirine-associated mutations in both treatment-naive and virologically suppressed populations to assess the potential efficacy of future rilpivirine-based therapies.[9]

  • Monitoring Treatment Failure: For patients on a rilpivirine-containing regimen who experience virologic failure (HIV RNA >200 copies/mL), drug resistance testing is recommended to determine the role of resistance and guide the selection of a new, effective regimen.[8][10] A high percentage of patients failing rilpivirine treatment develop resistance mutations to both rilpivirine and the accompanying nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[2]

  • Investigating Cross-Resistance: The development of resistance to rilpivirine can lead to cross-resistance to other NNRTIs, including etravirine.[2] Rilpivirine is used in research to understand the genetic patterns of cross-resistance and to inform treatment strategies for patients who have failed previous NNRTI-based therapies.

  • Drug Discovery and Development: Understanding the biochemical mechanisms by which mutations like E138K confer resistance to rilpivirine provides crucial insights for the design of next-generation NNRTIs.[1] By studying the structural and kinetic interactions between mutant reverse transcriptase and rilpivirine, researchers can design new inhibitors that are less susceptible to existing resistance mechanisms.[11]

Experimental Protocols

Genotypic assays are the most common type of HIV resistance testing and are used to sequence the genes of interest (reverse transcriptase, protease, and integrase) to identify mutations associated with drug resistance.[12]

Genotypic_Workflow Start Patient Plasma Sample (HIV RNA >500 copies/mL) RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR Reverse Transcription and PCR Amplification of pol gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing (Sanger or Next-Generation) RT_PCR->Sequencing Data_Analysis Sequence Analysis and Comparison to Wild-Type Sequencing->Data_Analysis Interpretation Mutation Identification and Resistance Interpretation (e.g., Stanford HIVDB) Data_Analysis->Interpretation Report Resistance Report Interpretation->Report

Caption: Workflow for Genotypic Resistance Testing.

Protocol:

  • Sample Collection: Collect whole blood from the patient in EDTA tubes. Separate plasma by centrifugation.

  • Viral Load Quantification: Ensure the patient's plasma viral load is sufficient for the assay, typically >500-1000 HIV RNA copies/mL.[13]

  • RNA Extraction: Extract viral RNA from the plasma using a commercial kit according to the manufacturer's instructions.

  • RT-PCR:

    • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.

    • Amplify the region of the pol gene encoding the reverse transcriptase enzyme using specific primers in a polymerase chain reaction (PCR).

  • Sequencing:

    • Purify the PCR product.

    • Sequence the amplified DNA using either Sanger sequencing or next-generation sequencing (NGS) methods.

  • Data Analysis and Interpretation:

    • Align the patient's sequence with a wild-type HIV-1 reference sequence.

    • Identify amino acid changes (mutations).

    • Use a database such as the Stanford University HIV Drug Resistance Database to interpret the identified mutations and predict the level of resistance to rilpivirine and other antiretrovirals.[12][14]

Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).

Protocol (Recombinant Virus Assay):

  • Clone RT Gene: Amplify the patient's viral reverse transcriptase gene (as in the genotypic assay) and clone it into a laboratory-derived HIV-1 vector that lacks its own RT gene.

  • Produce Recombinant Virus: Transfect mammalian cells (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient-derived RT.

  • Cell Culture and Infection:

    • Plate susceptible target cells (e.g., TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Infect the target cells with the recombinant virus in the presence of the various rilpivirine concentrations. Include a no-drug control.

  • Measure Viral Replication: After a set incubation period (e.g., 48-72 hours), quantify viral replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) incorporated into the viral vector or by measuring the amount of a viral protein (e.g., p24 antigen).

  • Data Analysis:

    • Plot the percentage of viral inhibition against the rilpivirine concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

    • Determine the "fold change" in resistance by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus. A fold change greater than one indicates reduced susceptibility.

This assay directly measures the effect of rilpivirine on the enzymatic activity of purified reverse transcriptase.

Biochemical_Assay Components Combine Components: - Purified RT (WT or Mutant) - Template-Primer (e.g., Td100/Pd18) - dNTPs - Rilpivirine (Varying Concentrations) Initiate Initiate Reaction (Add MgCl₂) Components->Initiate Incubate Incubate at 37°C (e.g., 30 minutes) Initiate->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Quantify Quantify DNA Synthesis (e.g., PicoGreen Assay) Stop->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze

Caption: Workflow for a Biochemical RT Inhibition Assay.

Protocol:

  • Reagents and Enzyme:

    • Obtain purified, active wild-type and/or mutant HIV-1 reverse transcriptase.

    • Prepare a synthetic template-primer, such as a poly(rA)/oligo(dT) or a defined DNA/DNA template-primer (e.g., Td100/Pd18).[1]

    • Prepare a stock solution of deoxynucleotide triphosphates (dNTPs).

    • Prepare serial dilutions of this compound in an appropriate buffer.

  • Reaction Setup:

    • In a 96-well plate, set up reaction mixtures containing buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.8), a fixed concentration of RT enzyme (e.g., 20 nM), the template-primer (e.g., 50 nM), and dNTPs (e.g., 10 µM).[1]

    • Add the various concentrations of rilpivirine to the wells. Include a no-drug control.

  • Initiation and Incubation:

    • Initiate the polymerase reaction by adding MgCl₂ to a final concentration of 6 mM.[1]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]

  • Termination and Detection:

    • Stop the reaction by adding a chelating agent such as EDTA (e.g., 100 mM final concentration).[1]

    • Quantify the amount of newly synthesized DNA. A common method is to use a fluorescent dye that specifically binds to double-stranded DNA, such as PicoGreen.[1]

  • Data Analysis:

    • Plot the RT activity (fluorescence) against the rilpivirine concentration.

    • Calculate the IC50 value, which is the concentration of rilpivirine required to inhibit 50% of the reverse transcriptase's enzymatic activity.

Table 2: Example Data from Rilpivirine Susceptibility Assays

Virus/EnzymeIC50 (nM) - ExampleFold Change vs. Wild-Type
Wild-Type HIV-1 101.0
E138K Mutant 15015.0
Y181C Mutant 90090.0
E138K + M184I Mutant 18018.0

Note: These are illustrative values. Actual IC50 values can vary depending on the specific assay conditions and viral strain.

References

Protocols for testing rilpivirine hydrochloride synergy with other antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the synergistic, additive, or antagonistic effects of rilpivirine hydrochloride in combination with other antiretroviral agents. These protocols are designed to ensure reproducibility and accuracy in preclinical and research settings.

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Combination antiretroviral therapy (cART) is the cornerstone of HIV management, and evaluating the interactions between different antiretroviral drugs is crucial for optimizing treatment regimens, minimizing toxicity, and combating drug resistance.[2] Synergy testing helps to identify drug combinations that are more effective than the sum of their individual effects.[3] The two primary methods for evaluating drug synergy in vitro are the checkerboard assay and isobologram analysis.[4][5]

Core Concepts in Synergy Testing

Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects (1+1 > 2).[3] In the context of antiviral assays, this means a lower concentration of each drug is required to achieve a certain level of viral inhibition when used in combination.

Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[5]

Antagonism: The combined effect is less than the sum of the individual effects.[3]

Key Experimental Protocols

Cell Culture and Virus Stocks

Appropriate cell lines (e.g., TZM-bl, Jurkat) and laboratory-adapted or clinical isolates of HIV-1 should be used. Ensure cell lines are maintained in a healthy, logarithmic growth phase. Viral stocks should be tittered to determine the optimal multiplicity of infection (MOI) for infection assays.

Determination of Individual Drug Activity (IC50)

Before assessing synergy, the half-maximal inhibitory concentration (IC50) of this compound and each partner antiretroviral must be determined individually.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of each drug in culture medium.

  • Add the drug dilutions to the cells.

  • Infect the cells with HIV-1 at a pre-determined MOI.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Measure viral replication using a suitable method, such as a luciferase reporter gene assay (for TZM-bl cells) or p24 antigen ELISA.[2]

  • Calculate the IC50 value for each drug using non-linear regression analysis.

Checkerboard Assay

The checkerboard assay is a widely used method to screen for synergy between two compounds.[6][7][8] It involves a two-dimensional dilution matrix of the drugs being tested.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and the partner antiretroviral along the y-axis (e.g., rows B-G).

  • Row H should contain serial dilutions of rilpivirine alone, and column 12 should contain serial dilutions of the partner drug alone to determine their individual MICs within the same experiment.[5]

  • The top-left wells will have the highest concentration of both drugs, while the bottom-right wells will have the lowest.

  • Add the cell suspension to each well.

  • Infect the cells with HIV-1.

  • Incubate and measure viral replication as described for the IC50 determination.

Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The results of the checkerboard assay are analyzed by calculating the Fractional Inhibitory Concentration (FIC) Index.[5]

The FIC for each drug is calculated as follows:

  • FIC of Drug A (Rilpivirine) = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC of Drug B (Partner Drug) = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

The FIC Index (or Combination Index, CI) is the sum of the individual FICs:

  • FIC Index = FIC of Drug A + FIC of Drug B [9]

Interpretation of FIC Index: [5][9]

FIC Index (CI)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

A strong synergistic interaction is often characterized by a CI value < 0.3, with a very strong synergy at CI < 0.1.[2]

Data Presentation

Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Individual Antiretroviral Activity

Antiretroviral AgentIC50 (nM)95% Confidence Interval
Rilpivirine HCl
[Partner Drug 1]
[Partner Drug 2]

Table 2: Synergy Analysis of Rilpivirine in Combination with Other Antiretrovirals

Drug CombinationIC50 of Rilpivirine in Combination (nM)IC50 of Partner Drug in Combination (nM)FIC of RilpivirineFIC of Partner DrugFIC Index (CI)Interaction
Rilpivirine + [Partner Drug 1]
Rilpivirine + [Partner Drug 2]

Visualizations

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_ic50 Individual IC50 Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture ic50_setup Seed cells in 96-well plates prep_cells->ic50_setup cb_cells Add cells to plate prep_cells->cb_cells prep_virus Prepare Virus Stock ic50_infect Infect cells prep_virus->ic50_infect cb_infect Infect cells prep_virus->cb_infect prep_drugs Prepare Drug Solutions (Rilpivirine & Partner ARV) ic50_dilute Perform serial dilutions of each drug alone prep_drugs->ic50_dilute cb_setup Prepare 2D drug dilution matrix in 96-well plate prep_drugs->cb_setup ic50_setup->ic50_dilute ic50_dilute->ic50_infect ic50_incubate Incubate ic50_infect->ic50_incubate ic50_read Measure viral replication ic50_incubate->ic50_read ic50_calc Calculate IC50 for each drug ic50_read->ic50_calc analysis_fic Calculate FIC for each drug in combination ic50_calc->analysis_fic cb_setup->cb_cells cb_cells->cb_infect cb_incubate Incubate cb_infect->cb_incubate cb_read Measure viral replication cb_incubate->cb_read cb_read->analysis_fic analysis_ci Calculate Combination Index (CI) analysis_fic->analysis_ci analysis_interp Interpret results: Synergy, Additivity, or Antagonism analysis_ci->analysis_interp

Caption: Workflow for determining antiretroviral synergy.

Rilpivirine Mechanism of Action and Potential Synergy

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, inhibiting its function.

Synergy can be expected with antiretrovirals that have different mechanisms of action, such as:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These drugs act as chain terminators after being incorporated into the viral DNA.

  • Integrase Strand Transfer Inhibitors (INSTIs): These drugs block the integration of viral DNA into the host cell genome.

  • Protease Inhibitors (PIs): These drugs inhibit the cleavage of viral polyproteins, preventing the maturation of new infectious virions.

HIV_Lifecycle_Synergy cluster_entry Viral Entry cluster_rt Reverse Transcription cluster_integration Integration cluster_assembly Viral Assembly & Release Binding Binding & Fusion Uncoating Uncoating Binding->Uncoating RT Viral RNA -> Viral DNA Uncoating->RT Integration Viral DNA -> Host DNA RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding Rilpivirine Rilpivirine (NNRTI) Rilpivirine->RT inhibits NRTIs NRTIs/NtRTIs NRTIs->RT inhibits INSTIs INSTIs INSTIs->Integration inhibits PIs PIs PIs->Budding inhibits

Caption: Potential sites of synergistic action.

References

Application Notes and Protocols: Rilpivirine Hydrochloride in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely recognized for its potent antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1).[1][2] Developed by Janssen, it is a critical component of several antiretroviral therapy (ART) regimens.[3] Its high potency, favorable pharmacokinetic profile, and activity against NNRTI-resistant viral strains make it an invaluable tool compound for in vitro and in vivo studies of viral replication, drug resistance, and the development of novel antiviral strategies.[4][5]

Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for the conversion of viral RNA into DNA.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[1][2] This distinct mechanism of action minimizes cross-resistance with NRTIs.[1] The diarylpyrimidine structure of rilpivirine provides conformational flexibility, allowing it to adapt to mutations in the NNRTI binding pocket and maintain activity against resistant strains.[6]

These application notes provide detailed protocols for utilizing this compound as a tool compound in key experimental assays relevant to viral replication studies.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterVirus/EnzymeCell Line/Assay SystemValueReference
EC50 Wild-type HIV-1Cell-based assay0.4 - 0.51 nM[4][7]
NNRTI-resistant HIV-1 strainsCell-based assay0.1 - 2.0 nM[4][7]
K103N mutant HIV-1MT-4 cells0.35 nM[4]
L100I mutant HIV-1Not Specified< 1 nM[4]
K103N/Y181C double mutant HIV-1Not Specified0.8 - 1.7 nM[4]
K103N/L100I double mutant HIV-1Not Specified2.7 nM[4]
IC50 Wild-type HIV-1 Reverse TranscriptaseBiochemical Assay0.73 nM[4]
Wild-type HIV-1 Reverse TranscriptaseBiochemical Assay~14 nM[8]
E138K mutant HIV-1 Reverse TranscriptaseBiochemical Assay57.7 nM[8]
CC50 Not SpecifiedNot Specified>10 µMNot Specified in search results
BxPC-3 cells (pancreatic cancer)Apoptosis assay24.4 µM[2]
BxPC-3 cells (pancreatic cancer)Colony-forming assay16.2 µM[2]
Panc-1 cells (pancreatic cancer)Not Specified294 µM[2]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity to cells.

Experimental Protocols

Antiviral Activity Assay

This protocol outlines a general method for determining the antiviral activity of this compound against HIV-1 in a cell-based assay.

Materials:

  • This compound

  • Cell line susceptible to HIV-1 infection (e.g., MT-4, TZM-bl)

  • HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent)

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to create a series of concentrations for testing.

  • Cell Seeding: Seed the susceptible cell line into a 96-well plate at a predetermined density to ensure logarithmic growth during the assay.

  • Compound Addition: Add the serially diluted this compound to the wells containing the cells. Include wells with no compound as a virus control and wells with cells only as a mock-infected control.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by measuring the level of p24 antigen in the culture supernatant using an ELISA kit or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines like TZM-bl.

  • Data Analysis: Calculate the percentage of viral inhibition for each rilpivirine concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (LDH Release Assay)

This protocol describes the use of a lactate dehydrogenase (LDH) release assay to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Human subcutaneous pre-adipocytes (or other relevant cell line)

  • Pre-adipocyte growth medium and differentiation medium

  • 24-well cell culture plates

  • LDH cytotoxicity detection kit (e.g., CytoTox 96® from Promega)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed human subcutaneous pre-adipocytes in a 24-well plate and culture until they reach approximately 90% confluence. Induce differentiation into mature adipose cells by switching to a differentiation medium.[9]

  • Compound Treatment: Prepare working solutions of this compound in the differentiation medium at various concentrations (e.g., 10-20 µM).[9] Treat the differentiating cells with these concentrations for the desired period (e.g., up to 15 days).[9] Include untreated cells as a negative control and a positive control for maximum LDH release (provided in the kit).

  • Sample Collection: At specified time points (e.g., day 3 and day 15), collect the cell culture supernatant.[9]

  • LDH Measurement: Measure the amount of LDH released into the supernatant according to the manufacturer's protocol for the cytotoxicity detection kit.[9] This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each rilpivirine concentration by comparing the LDH release from treated cells to that of the positive and negative controls.

Resistance Profiling

This protocol provides a general framework for selecting and characterizing HIV-1 strains with reduced susceptibility to rilpivirine.

Materials:

  • This compound

  • Wild-type HIV-1 viral stock

  • Susceptible host cell line (e.g., MT-4)

  • Complete cell culture medium

  • Cell culture flasks or plates

  • Reagents for genotypic analysis (PCR primers, sequencing reagents)

  • Reagents for phenotypic analysis (as in the Antiviral Activity Assay)

Procedure:

  • In Vitro Selection: Culture the host cells with the wild-type HIV-1 in the presence of a low concentration of rilpivirine (typically near the EC50 value).

  • Passaging: Monitor the culture for signs of viral replication (cytopathic effect or p24 production). When viral breakthrough is observed, harvest the culture supernatant containing the virus and use it to infect fresh cells with a slightly increased concentration of rilpivirine.

  • Dose Escalation: Continue this process of passaging and dose escalation for multiple rounds. This selective pressure will favor the growth of viral variants with mutations that confer resistance to rilpivirine.

  • Isolation and Characterization: Once a viral population capable of replicating at significantly higher concentrations of rilpivirine is established, isolate the viral RNA.

  • Genotypic Analysis: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations associated with rilpivirine resistance. Common resistance mutations include K101E/P, E138K, and Y181C/I/V.[10][11]

  • Phenotypic Analysis: To confirm that the identified mutations are responsible for the observed resistance, conduct an antiviral activity assay as described above, comparing the susceptibility of the selected virus to that of the original wild-type virus.

Visualizations

Rilpivirine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome RT->Integration Inhibited Process Viral_DNA->Integration Rilpivirine This compound NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket Rilpivirine->NNRTI_Binding_Pocket Binds to NNRTI_Binding_Pocket->RT Part of

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow start Start prepare_compound Prepare Serial Dilutions of Rilpivirine start->prepare_compound add_compound Add Rilpivirine Dilutions to Wells prepare_compound->add_compound seed_cells Seed Susceptible Cells in 96-Well Plate seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 3-7 Days at 37°C infect_cells->incubate quantify Quantify Viral Replication (e.g., p24 ELISA, Luciferase Assay) incubate->quantify analyze Data Analysis: Calculate % Inhibition and Determine EC50 quantify->analyze end End analyze->end

Caption: Workflow for a typical antiviral activity assay.

References

Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Enhanced Rilpivirine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of HIV-1 infection. However, its therapeutic efficacy is often hampered by its low aqueous solubility, which leads to variable oral bioavailability and the necessity of administration with a fatty meal. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, dissolution rate, and overall bioavailability of rilpivirine hydrochloride. This document provides detailed application notes and experimental protocols for the formulation and evaluation of various rilpivirine nanoparticle systems. These approaches include polymeric nanoparticles, solid lipid nanoparticles, and nanosuspensions, designed to improve oral absorption and enable long-acting injectable formulations for sustained drug release.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from various studies on rilpivirine nanoparticle formulations for easy comparison.

Table 1: Physicochemical Characterization of Rilpivirine Nanoparticles

Nanoparticle TypePolymer/LipidMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesResomer 752H, Pluronic F127Emulsion-Solvent Evaporation66.0 ± 4.20.14 ± 0.05-10.96 ± 1.498 ± 0.7~5 (w/w of polymer)[1]
Chitosan NanoparticlesChitosan, Tween-80Ionic Gelation130.30 ± 5.29--77.10 ± 0.50-[2]
Solid Lipid Nanoparticles (SLN)Compritol, PrecirolSolvent Evaporation-0.5-29.6-80-90[3]
NanosuspensionRilpivirine BaseWet Milling~200---300 mg/mL (concentration)[1][4]
Prodrug Nanoformulation (NM3RPV)M3RPV ProdrugNanoformulation-----[5]
Lipid Nanoparticles (LNP-RPV)--98-0.29-49.78 (wt%)[6]
Lipid Nanoparticles (LNP-RPV-CCR5)--91-0.37-30.80 (wt%)[6]
Nanosuspension (Optimized)Poloxamer 407Nano Precipitation500.4--4.49--[7]

Table 2: In Vivo Pharmacokinetic Parameters of Rilpivirine Nanoparticles

Nanoparticle FormulationAnimal ModelRoute of AdministrationDoseCmax (ng/mL)AUC (ng·h/mL)Half-life (t½)Key FindingReference
Rilpivirine LA NanosuspensionRatsIM5 mg/kg---Sustained release over 2 months.[8][9][8][9]
Rilpivirine LA NanosuspensionRatsSC5 mg/kg---Sustained release over 2 months.[8][9][8][9]
Rilpivirine LA NanosuspensionDogsIM5 mg/kg---Sustained release over 3 months.[4][4]
Rilpivirine LA NanosuspensionDogsSC5 mg/kg~25 (stable for 20 days)--More stable plasma levels than IM, sustained release over 6 months.[4][9][10][4][9][10]
NM3RPV Prodrug NanoformulationBALB/cJ MiceIM100 mg/kg RPV-eq.--13-fold increase vs. native drugSustained plasma concentrations above PA-IC90 for 25 weeks.[5][5]
Nanosponge FormulationSprague-Dawley RatsOral-586 ± 5.91Significantly increased vs. plain RLP-Enhanced oral bioavailability in fasted state.[11][11]
RPV-Doc SNESMiceOral-~6-fold higher vs. suspension~6-fold higher vs. suspension-Significantly higher oral bioavailability and tissue penetration.[12][12]

Experimental Protocols

Protocol 1: Preparation of Rilpivirine-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating rilpivirine.[1]

Materials:

  • Resomer 752H (acid terminated PLGA)

  • Pluronic F127

  • Rilpivirine (RPV)

  • Ethyl acetate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare the organic phase: Dissolve 200 mg of Resomer 752H and 200 mg of Pluronic F127 in 3 mL of ethyl acetate by heating at 40°C in an incubating shaker bath.

  • Dissolve 10 mg of Rilpivirine in 50 µL of DMSO by heating at 40°C.

  • Add the RPV solution to the polymer solution to form a homogenous organic phase.

  • Prepare the aqueous phase: Use a suitable volume of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove unencapsulated drug and excess surfactant.

  • Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.

Protocol 2: Preparation of Rilpivirine Nanosuspension by Wet Milling

This protocol outlines the preparation of a long-acting injectable rilpivirine nanosuspension.[1][4]

Materials:

  • Rilpivirine base

  • Poloxamer 338 (Pluronic F108) or d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Sterile, buffered aqueous carrier (e.g., phosphate buffer to ensure neutral pH)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare a sterile, isotonic slurry by dispersing the rilpivirine base and a surfactant (e.g., Poloxamer 338) in the aqueous carrier.

  • Introduce the slurry and milling media into the milling chamber of a high-energy media mill.

  • Perform wet milling under aseptic conditions. The high shear forces generated by the milling media will fracture the micron-sized drug crystals into nanoparticles.

  • Monitor the particle size reduction periodically using a laser diffraction particle size analyzer until the desired average particle size (e.g., ~200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • The final drug concentration can be adjusted, for example, to 300 mg/mL.[1]

Protocol 3: Characterization of Rilpivirine Nanoparticles

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measure the particle size (z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

B. Encapsulation Efficiency and Drug Loading (Indirect Method):

  • Centrifuge a known amount of the nanoparticle suspension at high speed to separate the nanoparticles from the aqueous supernatant.

  • Carefully collect the supernatant.

  • Quantify the amount of free, unencapsulated rilpivirine in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

C. In Vitro Drug Release:

  • Place a known amount of rilpivirine nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of rilpivirine in the collected samples by HPLC.

Mandatory Visualizations

experimental_workflow_plga_nanoparticles cluster_prep Preparation cluster_emulsion Emulsification & NP Formation cluster_purification Purification cluster_characterization Characterization prep1 Dissolve PLGA & Surfactant in Ethyl Acetate prep3 Combine to form Organic Phase prep1->prep3 prep2 Dissolve Rilpivirine in DMSO prep2->prep3 emulsion Sonication in Aqueous Phase (O/W Emulsion) prep3->emulsion evaporation Solvent Evaporation emulsion->evaporation purify1 Centrifugation evaporation->purify1 purify2 Washing purify1->purify2 char1 Particle Size (DLS) purify2->char1 char2 Zeta Potential purify2->char2 char3 Encapsulation Efficiency (HPLC) purify2->char3 char4 In Vitro Release purify2->char4

Caption: Workflow for PLGA nanoparticle preparation.

experimental_workflow_nanosuspension start Start: Rilpivirine Base & Surfactant in Aqueous Carrier milling Wet Milling with Milling Media start->milling monitoring Particle Size Monitoring (Laser Diffraction) milling->monitoring monitoring->milling Size > Target separation Separation of Nanosuspension from Milling Media monitoring->separation Size = Target final_product Final Rilpivirine Nanosuspension separation->final_product

Caption: Workflow for nanosuspension preparation.

hiv_replication_inhibition cluster_host_cell Host Cell (e.g., T-Helper Cell) RT Reverse Transcriptase (RT) viral_dna Viral DNA RT->viral_dna Synthesizes viral_rna Viral RNA viral_rna->RT Template integration Integration into Host Genome viral_dna->integration rilpivirine Rilpivirine Nanoparticle Delivery System rilpivirine_mol Rilpivirine (NNRTI) rilpivirine->rilpivirine_mol Releases rilpivirine_mol->RT Allosteric Inhibition

Caption: Mechanism of rilpivirine action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Rilpivirine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of rilpivirine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and how is it affected by pH?

A1: this compound is practically insoluble in water over a wide pH range.[1] Its solubility is pH-dependent, with increased solubility in acidic environments.[2] The low aqueous solubility (0.0166 mg/mL) presents a significant challenge for in vitro and in vivo studies, often leading to dissolution rate-limited absorption and low bioavailability (32%).[3][4]

Q2: What are the recommended organic solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[5][6] It is also reported to be soluble in methanol, ethanol, and acetonitrile.[1] However, for aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5]

Q3: My this compound precipitates when I add it to my aqueous buffer for an in vitro assay. What can I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Use a co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[5]

  • Adjust the pH: Since this compound's solubility increases in acidic conditions, lowering the pH of your buffer (if experimentally permissible) may help.[2]

  • Employ a solubilization technique: For more stable solutions, consider using techniques like solid dispersion, nanosuspension, or cyclodextrin complexation, which are detailed in the troubleshooting guides below.

Q4: What are the main strategies to enhance the solubility and dissolution rate of this compound for research purposes?

A4: The primary strategies to overcome the poor aqueous solubility of this compound include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a solid state.[4][7]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[8]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form an inclusion complex with enhanced solubility.[3]

Data Presentation: Solubility of this compound

Table 1: Solubility in Common Organic Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)50 - 81 mg/mL[9][10][11][12]
Dimethylformamide (DMF)~0.3 mg/mL[5]
MethanolSoluble[1]
EthanolInsoluble[10]
AcetonitrileSoluble[1]
Polyethylene Glycol 400 (PEG 400)Moderately Soluble (~40 mg/mL)[13]

Table 2: Aqueous Solubility at Different pH Values

Aqueous MediumpHSolubilityReference(s)
WaterNeutralPractically Insoluble (<0.1 mg/mL)[1][10][13]
0.1 N HCl1.2Increased solubility[2][14]
Phosphate Buffer6.8Soluble[15]
DMF:PBS (1:3)7.2~0.25 mg/mL[5]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The actual solubility can vary based on experimental conditions.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting for common techniques used to enhance the aqueous solubility of this compound.

Solid Dispersion by Solvent Evaporation

Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier to increase its dissolution rate and solubility.

solid_dispersion_workflow Workflow for Solid Dispersion Preparation cluster_prep Preparation cluster_evap Solvent Evaporation cluster_process Post-Processing dissolve_drug Dissolve Rilpivirine HCl in an organic solvent (e.g., Dichloromethane) dissolve_carrier Dissolve hydrophilic carrier (e.g., PEG 6000) in the same solvent dissolve_drug->dissolve_carrier Separately mix Mix the two solutions thoroughly dissolve_carrier->mix evaporate Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) mix->evaporate dry Dry the resulting solid mass completely in a desiccator evaporate->dry grind Grind the solid dispersion into a fine powder dry->grind sieve Sieve the powder to obtain a uniform particle size grind->sieve store Store in a desiccator sieve->store

Caption: Workflow for preparing this compound solid dispersion.

  • Materials: this compound, Polyethylene glycol (PEG) 6000, Dichloromethane (or a suitable organic solvent).

  • Preparation of Solutions:

    • Accurately weigh this compound and PEG 6000 in a 1:3 weight ratio.

    • Dissolve the weighed this compound in a minimal amount of dichloromethane in a beaker with magnetic stirring.

    • In a separate beaker, dissolve the PEG 6000 in dichloromethane.

  • Mixing:

    • Once both are completely dissolved, add the this compound solution to the PEG 6000 solution while continuously stirring.

    • Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Solvent Evaporation:

    • Transfer the mixture to a rotary evaporator.

    • Evaporate the dichloromethane under reduced pressure at a temperature of 40-50°C until a solid mass is formed.

  • Drying and Processing:

    • Scrape the solid dispersion from the flask and place it in a desiccator under vacuum overnight to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a fine-mesh sieve to ensure uniform particle size.

    • Store the final product in a tightly sealed container in a desiccator.[4][16][17]

IssuePossible Cause(s)Recommended Solution(s)
Oily or sticky final product Incomplete solvent removal.Dry the solid dispersion for a longer duration under vacuum. Ensure the drying temperature is below the melting point of the components.
Drug recrystallization (cloudy appearance) Drug and carrier are not miscible in the chosen ratio; improper solvent selection.Screen different drug-to-carrier ratios. Select a solvent in which both drug and carrier are highly soluble.
Low dissolution enhancement Incomplete amorphization of the drug; non-uniform dispersion.Optimize the solvent evaporation process (e.g., faster evaporation rate). Ensure thorough mixing of the drug and carrier solutions.
Phase separation during storage The solid dispersion is thermodynamically unstable.Store the solid dispersion in a cool, dry place. Consider using a carrier with a higher glass transition temperature.
Nanosuspension by High-Pressure Homogenization

Nanosuspensions consist of pure drug particles in the nanometer range, stabilized by surfactants and/or polymers, dispersed in a liquid medium.

nanosuspension_troubleshooting Troubleshooting Nanosuspension Formulation cluster_issues Common Problems issue Observed Issue cause Potential Cause issue->cause leads to solution Recommended Solution cause->solution address with particle_growth Particle size increases over time (Ostwald Ripening) c1 Insufficient stabilizer concentration particle_growth->c1 c2 Suboptimal stabilizer type particle_growth->c2 aggregation Clumping of nanoparticles c3 Inadequate surface charge (low Zeta potential) aggregation->c3 sedimentation Formation of a solid layer at the bottom c4 High particle density and/or low viscosity of the medium sedimentation->c4 s1 Increase stabilizer concentration c1->s1 s2 Screen different stabilizers (e.g., Poloxamers, SLS) c2->s2 s3 Add an ionic stabilizer or co-stabilizer c3->s3 s4 Add a viscosity-enhancing agent (e.g., HPMC) c4->s4

Caption: Troubleshooting logic for common issues in nanosuspension formulation.

  • Materials: this compound, Stabilizer (e.g., Poloxamer 407), Purified water.

  • Preparation of Pre-suspension:

    • Dissolve the stabilizer (e.g., 2% w/v Poloxamer 407) in purified water with gentle heating and stirring until a clear solution is obtained. Cool to room temperature.

    • Disperse the this compound powder (e.g., 5% w/v) in the stabilizer solution.

    • Homogenize this pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to break down large drug aggregates.

  • High-Pressure Homogenization:

    • Transfer the pre-suspension to a high-pressure homogenizer.

    • Homogenize the suspension for 10-20 cycles at a pressure of 1000-1500 bar. It is advisable to cool the instrument to prevent excessive heat generation.[18][19]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Visually inspect for any signs of aggregation or sedimentation.

  • Storage: Store the nanosuspension at 4°C.

IssuePossible Cause(s)Recommended Solution(s)
Large particle size or high PDI after homogenization Insufficient homogenization pressure or cycles; Ineffective pre-homogenization.Increase the homogenization pressure and/or the number of cycles. Optimize the pre-suspension preparation to ensure a fine, uniform dispersion before high-pressure homogenization.
Particle aggregation during storage Insufficient amount or inappropriate type of stabilizer; Low zeta potential.Increase the concentration of the stabilizer. Use a combination of steric and electrostatic stabilizers.
Crystal growth over time (Ostwald ripening) The energetic state of the nanoparticles favors the growth of larger particles at the expense of smaller ones.Select a stabilizer that strongly adsorbs to the drug particle surface. Consider converting the nanosuspension to a solid form (e.g., by freeze-drying with a cryoprotectant).[8]
Clogging of the homogenizer Presence of large drug particles in the pre-suspension.Filter the pre-suspension through a suitable mesh before introducing it into the high-pressure homogenizer.
Cyclodextrin Inclusion Complexation by Kneading Method

This method involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin with a small amount of solvent.

cyclodextrin_workflow Workflow for Cyclodextrin Inclusion Complexation (Kneading) cluster_prep Preparation cluster_knead Kneading cluster_process Post-Processing mix_solids Mix Rilpivirine HCl and β-Cyclodextrin (e.g., 1:1 molar ratio) in a mortar add_solvent Add a small amount of a hydro-alcoholic solvent to form a paste mix_solids->add_solvent knead Knead the paste thoroughly for a specified time (e.g., 60 minutes) add_solvent->knead dry Dry the kneaded mass in an oven at a controlled temperature (e.g., 50°C) knead->dry grind Grind the dried complex into a fine powder dry->grind sieve Sieve the powder grind->sieve store Store in a desiccator sieve->store

Caption: Workflow for preparing a this compound-cyclodextrin complex.

  • Materials: this compound, β-Cyclodextrin, Ethanol, Water.

  • Mixing and Kneading:

    • Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio and place them in a glass mortar.

    • Mix the powders thoroughly.

    • Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water 1:1 v/v) dropwise to the powder mixture to form a thick, homogenous paste.

    • Knead the paste for 60 minutes.[3][20]

  • Drying and Processing:

    • Transfer the kneaded mass to a petri dish and dry it in an oven at 50°C until a constant weight is achieved.

    • Pulverize the dried complex using a mortar and pestle.

    • Pass the powdered complex through a fine-mesh sieve.

    • Store the final product in a desiccator.

IssuePossible Cause(s)Recommended Solution(s)
Low complexation efficiency Inappropriate drug-to-cyclodextrin ratio; Insufficient kneading time.Optimize the molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2). Increase the kneading time to facilitate complex formation.
Presence of uncomplexed drug Incomplete interaction between the drug and cyclodextrin.Wash the final product with a solvent in which the free drug is sparingly soluble but the complex is not, to remove any surface-adhered drug.
Sticky or pasty final product after drying Insufficient drying; Hygroscopic nature of the complex.Extend the drying time or increase the drying temperature (if the drug is stable). Store the final product in a desiccator immediately after drying.
No significant improvement in solubility Formation of a physical mixture instead of a true inclusion complex.Characterize the product using techniques like DSC, XRD, or FTIR to confirm the formation of an inclusion complex. The disappearance of the drug's melting peak in DSC is a good indicator of complexation.[5][10]

Analytical Protocols for Quantification

Accurate quantification of this compound is essential for solubility studies and dissolution testing.

UV-Vis Spectrophotometric Method

This method is suitable for rapid quantification in simple matrices.

  • Solvent Selection: A mixture of methanol and water (e.g., 8:2 v/v) or 0.1 N HCl can be used as a solvent.[21][22]

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to get a 1 mg/mL stock solution. Sonication may be required to ensure complete dissolution.[21]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 3.0 µg/mL.[21]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 280-305 nm depending on the solvent.[21][22][23]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dilute the experimental samples to fall within the concentration range of the calibration curve.

    • Measure the absorbance of the sample and determine the concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more specific and sensitive method for quantification, especially in complex matrices.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[24]

    • Mobile Phase: A mixture of a buffer (e.g., pH 4.5 acetate buffer) and an organic modifier (e.g., methanol and acetonitrile) in a ratio like 60:30:10 v/v/v.[24]

    • Flow Rate: 1.0 - 1.5 mL/min.[24]

    • Detection Wavelength: 258 nm.[24]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in the mobile phase or a suitable diluent.

    • Generate a calibration curve by injecting a series of standard solutions of known concentrations.

    • Prepare sample solutions by diluting them with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Disclaimer: The provided protocols are examples and may require optimization based on specific experimental conditions and available equipment.

References

Technical Support Center: Rilpivirine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of rilpivirine hydrochloride degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common degradation products of this compound observed during forced degradation studies?

A1: Forced degradation studies on this compound have identified several key degradation products. Under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress, the most commonly reported impurities include RLP-Amide A, RLP-Amide B, and the Z-isomer of rilpivirine (Z-RLP)[1][2]. Other identified degradation products include a nitrile impurity and a dimer impurity[3][4].

Q2: I am observing poor separation between rilpivirine and its degradation products in my HPLC analysis. What can I do?

A2: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The choice of mobile phase is critical. A gradient elution is often more effective than an isocratic one for separating multiple degradation products. A common mobile phase consists of a buffer (e.g., pH 3.0) and an organic modifier like acetonitrile[1][2]. Experiment with the gradient profile, such as the initial and final organic phase concentrations and the gradient ramp.

  • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 55°C has been used successfully[1][2].

  • Check the Column Chemistry: An Agilent Zorbax Eclipse XDB C18 column (150x2.1mm, 1.8µm) has been shown to be effective for separating rilpivirine and its impurities[1]. Ensure your column is in good condition and appropriate for the separation of these types of compounds.

  • Verify Flow Rate: Ensure a consistent and appropriate flow rate is used. A flow rate of 0.55 mL/min has been reported in a successful separation method[1][2].

Q3: How can I confirm the identity of the degradation products I am observing?

A3: A combination of analytical techniques is typically required for structural elucidation of degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products, which is a critical piece of information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 2D techniques, can provide detailed structural information to definitively identify the impurities[5].

  • Reference Standards: Comparing the retention times and mass spectra of your observed peaks with certified reference standards of known impurities is the most straightforward way to confirm their identity.

Q4: Under which stress conditions is this compound most susceptible to degradation?

A4: this compound shows susceptibility to a range of stress factors. Significant degradation has been observed under acidic conditions combined with heat, as well as under basic conditions, leading to the formation of RLP-Amide A and RLP-Amide B[1]. It has been found to be relatively stable under thermal stress alone and oxidative stress[1]. Photolytic stress can also lead to the formation of impurities[3].

Quantitative Data Summary

The following table summarizes the key degradation products of this compound identified under various forced degradation conditions.

Degradation ProductStress Condition(s) Leading to FormationAnalytical Method for IdentificationReference
RLP-Amide AAcidic (with heat), BasicRP-HPLC, LC-MS[1]
RLP-Amide BAcidic (with heat), BasicRP-HPLC, LC-MS[1]
Z-RLP (Z-isomer)Alkaline hydrolysis, PhotodegradationRP-HPLC, NMR[1][3][5]
Nitrile ImpurityOxidativeUPLC-MS[3][4]
Dimer ImpurityAlkaline hydrolysis, PhotodegradationUPLC-MS[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Degradation: To an aliquot of the stock solution, add 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Degradation: To another aliquot, add 0.1 N NaOH. Keep the solution at room temperature or heat as required. Neutralize before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specific temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Rilpivirine and its Degradation Products

This protocol provides a starting point for an RP-HPLC method based on published literature[1][2].

  • Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Buffer at pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A typical starting point could be 68:32 (v/v) of A:B[1].

  • Flow Rate: 0.55 mL/min

  • Column Temperature: 55°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 3 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output start Rilpivirine HCl Stock Solution acid Acidic Stress (e.g., 0.1N HCl, 60°C) start->acid base Alkaline Stress (e.g., 0.1N NaOH) start->base oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for MW hplc->lcms nmr NMR for Structure lcms->nmr report Degradation Profile & Impurity Identification nmr->report

Caption: Experimental workflow for forced degradation studies of rilpivirine HCl.

logical_relationship cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_confirmation Confirmation cluster_conclusion Conclusion unknown_peak Unknown Peak in HPLC Chromatogram potential_structure Propose Potential Degradation Pathway/ Structure unknown_peak->potential_structure lcms_analysis LC-MS Analysis (Molecular Weight) potential_structure->lcms_analysis ref_std Comparison with Reference Standard potential_structure->ref_std nmr_analysis NMR Analysis (Structural Elucidation) lcms_analysis->nmr_analysis identified_impurity Identified Degradation Product nmr_analysis->identified_impurity ref_std->identified_impurity

Caption: Logical relationship for the identification of degradation products.

References

Technical Support Center: Optimizing Rilpivirine Hydrochloride for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rilpivirine hydrochloride in in vitro antiviral assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is rilpivirine and what is its mechanism of action?

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine derivative used in the treatment of HIV-1 infections.[1][2] Its mechanism of action involves non-competitively binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[1][3] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting viral replication.[1][3] Rilpivirine's flexible structure allows it to be effective against both wild-type HIV-1 and many NNRTI-resistant strains.[1][2][4]

Q2: How should I dissolve this compound for my in vitro assays?

This compound has poor aqueous solubility.[5] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[7][8] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, rilpivirine can be dissolved in DMF first and then diluted with the buffer.[6] A 1:3 solution of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[6]

Q3: What is a typical starting concentration range for rilpivirine in an antiviral assay?

The effective concentration (EC50) of rilpivirine against wild-type HIV-1 is in the sub-nanomolar to low nanomolar range.[4][7][9] A good starting point for a dose-response experiment would be a broad concentration range spanning from picomolar to micromolar concentrations (e.g., 0.01 nM to 10 µM) to capture the full dose-response curve.

Q4: How do I determine the cytotoxicity of rilpivirine in my cell line?

To determine the 50% cytotoxic concentration (CC50), you should perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, media, and incubation conditions. Common methods include MTT, XTT, or resazurin-based assays, which measure cell viability.[10] The CC50 value is crucial for calculating the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.

Q5: Can serum in the cell culture medium affect rilpivirine's activity?

Yes, the presence of serum proteins, particularly albumin, can affect the antiviral activity of rilpivirine, as it is highly protein-bound (>99%).[2] This binding can reduce the concentration of free, active drug available to inhibit the virus. It is important to maintain consistent serum concentrations across all experiments to ensure reproducibility.

Troubleshooting Guide

Issue: I am not observing any antiviral activity.

  • Check Drug Concentration and Preparation:

    • Verify the calculations for your serial dilutions.

    • Ensure your stock solution was prepared correctly and has not degraded. Rilpivirine stock solutions in DMSO can be stored at -20°C or -80°C.[4]

    • Confirm the purity and identity of your this compound compound.

  • Evaluate Viral Strain and Cell Line:

    • Confirm that the viral strain you are using is sensitive to rilpivirine. While potent against many mutants, some highly resistant strains may show reduced susceptibility.

    • Ensure your cell line supports robust viral replication.

  • Review Assay Protocol:

    • Confirm that the viral inoculum is appropriate to produce a measurable signal in your assay readout.

    • Check the incubation times and assay conditions.

Issue: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity.

  • Assess Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line (typically <0.5%).

  • Determine the CC50: Perform a cytotoxicity assay to accurately determine the toxic concentration range of rilpivirine for your cells. The CC50 for rilpivirine can vary significantly between cell lines.[7][11]

  • Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.

Issue: The rilpivirine is precipitating in my cell culture medium.

  • Check Stock and Final Concentrations: Rilpivirine has low aqueous solubility.[5] Precipitation can occur if the final concentration in the aqueous medium is too high.

  • Improve Solubilization: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure rapid and even dispersion. Warming the medium to 37°C may also help.

  • Use a Carrier: For some applications, formulating rilpivirine with carriers like cyclodextrins or as a nanosuspension can improve solubility, although this may not be necessary for standard in vitro assays.[4]

Issue: My results are inconsistent between experiments.

  • Standardize Protocols: Ensure all experimental parameters are consistent, including cell passage number, seeding density, serum concentration in the medium, viral titer, and incubation times.

  • Reagent Quality: Use fresh dilutions of rilpivirine for each experiment from a validated stock solution. Ensure the quality of your cell culture medium, serum, and other reagents.

  • Assay Readout: Verify the stability and linearity of your assay readout (e.g., luciferase activity, p24 ELISA). Include appropriate positive and negative controls in every plate.

Data Presentation

Table 1: In Vitro Antiviral Activity (EC50) of Rilpivirine Against HIV-1
Cell Line / Virus TypeEC50 ValueReference
Wild-type HIV-10.1 nM to 2 nM[7]
Wild-type HIV-10.51 nM[6]
Wild-type HIV-10.4 nM[9][11]
Human PBMC (HIV-1 subtype D)0.00026 µM (0.26 nM)[7]
K103N mutant0.35 nM[4]
Y181C mutant51 nM[9]
K103N/Y181C double mutant0.8-1.7 nM[4]
Clinical Isolates (81%)< 1 nM[9]
Naive & Pre-treated Patients (Population Model)65 ng/mL[12][13]
Table 2: In Vitro Cytotoxicity (CC50) of Rilpivirine
Cell LineCC50 ValueReference
Human MT4 cells2 µM[7]
Generic Cell Line10 ± 0.6 μM[11]
TZM-bl cells19.4 µM[9]
BxPC-3 (Pancreatic Cancer)24.4 µM (apoptosis assay)[1]
Panc-1 (Pancreatic Cancer)294 µM[1]
Table 3: Solubility of this compound
SolventSolubilityReference
DMSO73 mg/mL (199.22 mM)[7]
DMSO81 mg/mL (201.05 mM)[8]
DMF~0.3 mg/mL[6]
DMF:PBS (1:3, pH 7.2)~0.25 mg/mL[6]
WaterInsoluble[8]
EthanolInsoluble[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming at 37°C for a few minutes may aid dissolution.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Protocol 2: Determination of EC50 in a Cell-Based Antiviral Assay
  • Cell Seeding: Seed a 96-well plate with your target cells at a predetermined density that will maintain viability throughout the experiment. Incubate overnight to allow for cell adherence.

  • Drug Dilution: Prepare a series of 2-fold or 3-fold dilutions of rilpivirine from your stock solution in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of rilpivirine. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

  • Infection: Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.

  • Incubation: Incubate the plate for a period appropriate for the viral replication cycle and your assay readout (typically 3-7 days).

  • Assay Readout: Quantify the extent of viral replication using a suitable method, such as a p24 ELISA, a luciferase reporter assay, or measuring reverse transcriptase activity in the supernatant.

  • Data Analysis: Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the EC50 value.

Protocol 3: Determination of CC50 in a Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well plate with the same cell line and at the same density as your antiviral assay. Incubate overnight.

  • Drug Dilution: Prepare the same serial dilutions of rilpivirine as used in the antiviral assay.

  • Treatment: Add the drug dilutions to the cells. Include "cells only" (no drug) and "vehicle control" (highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression to determine the CC50 value.

Visualizations

Rilpivirine_Mechanism Mechanism of Rilpivirine as an NNRTI cluster_virus HIV-1 Lifecycle cluster_drug Rilpivirine Action ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration RT->ViralDNA Synthesis Rilpivirine Rilpivirine (NNRTI) BindingSite Allosteric Binding Pocket Rilpivirine->BindingSite Binds to BindingSite->RT Induces Conformational Change

Caption: Rilpivirine binds to an allosteric site on HIV-1 RT, inhibiting its function.

Rilpivirine_Workflow Workflow for Optimizing Rilpivirine Concentration A Prepare Rilpivirine Stock in DMSO C Perform Parallel Assays A->C B Determine Cell Line Seeding Density B->C D Antiviral Assay (Dose-Response) C->D E Cytotoxicity Assay (Dose-Response) C->E F Incubate (3-7 days) D->F E->F G Measure Viral Inhibition F->G H Measure Cell Viability F->H I Calculate EC50 G->I J Calculate CC50 H->J K Calculate Selectivity Index (SI = CC50 / EC50) I->K J->K L Optimized Concentration Range Identified K->L

Caption: Experimental workflow for determining optimal rilpivirine concentration.

Troubleshooting_Tree Troubleshooting Experimental Issues with Rilpivirine Start Inconsistent or Poor Results? Q1 High Cytotoxicity? Start->Q1 Assess Viability A1_Yes 1. Check DMSO concentration. 2. Verify cell health. 3. Run CC50 assay. Q1->A1_Yes Yes Q2 Low/No Antiviral Effect? Q1->Q2 No A2_Yes 1. Verify drug dilutions. 2. Confirm viral sensitivity. 3. Check assay controls. Q2->A2_Yes Yes Q3 Drug Precipitation? Q2->Q3 No A3_Yes 1. Check final concentration. 2. Ensure proper mixing during dilution. Q3->A3_Yes Yes End Review Protocol & Reagents Q3->End No

Caption: A decision tree for troubleshooting common rilpivirine assay issues.

References

Troubleshooting peak tailing and asymmetry in rilpivirine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues related to peak tailing and asymmetry during the HPLC analysis of rilpivirine hydrochloride.

Troubleshooting Guide

Q1: My rilpivirine peak is tailing significantly. What are the most common causes?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a frequent issue in HPLC.[1][2] For basic compounds like this compound, the primary causes are often related to secondary chemical interactions with the stationary phase or issues with the chromatographic conditions.

Primary Causes of Peak Tailing:

  • Secondary Silanol Interactions: Rilpivirine contains basic amine functional groups. These groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4][5] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing the peak to tail.[6]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of rilpivirine, a mix of ionized and unionized forms can exist, leading to peak distortion.[7][8] An inappropriate pH can also increase the ionization of silanol groups, exacerbating secondary interactions.[3][6]

  • Column Problems: Physical issues with the column, such as the formation of a void at the inlet, channeling in the packing bed, or a partially blocked inlet frit, can cause peak distortion for all analytes.[3][9][10]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a right-triangle peak shape.[6][11]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[7][11]

Q2: How does the mobile phase pH affect the peak shape of rilpivirine?

Mobile phase pH is a critical parameter for controlling the retention, selectivity, and peak shape of ionizable compounds like rilpivirine.[8][12] Since rilpivirine is a basic compound, pH adjustments can be used strategically to minimize tailing.

  • Low pH (pH 2-3): Operating at a low pH ensures that the acidic silanol groups on the silica stationary phase are fully protonated (neutral).[3][5] This minimizes their ability to interact with the positively charged rilpivirine molecules, leading to improved peak symmetry.[6] Several validated methods for rilpivirine use a mobile phase pH of around 3.0.[13][14]

  • Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups become increasingly deprotonated (negatively charged), creating strong ionic interaction sites that cause significant peak tailing for basic analytes.[3][15]

  • High pH (pH > 8): At a high pH, basic compounds like rilpivirine are in their neutral, free-base form. This can also improve peak shape and increase retention.[12][16] However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade above pH 8.[17]

The following table demonstrates the impact of lowering mobile phase pH on the peak asymmetry of basic drug compounds.

Mobile Phase pHAsymmetry Factor (As) for Methamphetamine*Interpretation
7.02.35Severe Peak Tailing
3.01.33Improved Symmetry
Data from a five-component mix of basic drugs, illustrating the principle of pH adjustment.[3]
Q3: What should I do if I suspect secondary interactions with the column are causing peak tailing?

If secondary silanol interactions are the suspected cause, several strategies can be employed.

  • Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[3][5] This is often the most effective first step.

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns are high-purity and have fewer acidic silanol groups.[1] "End-capped" columns have been chemically treated to block many of the residual silanols, significantly reducing their potential for secondary interactions.[3][7][10]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a stable pH and mask some of the residual silanol activity.[11][18]

  • Add a Mobile Phase Modifier: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with the active silanol sites.[1] While effective, this is less common with modern, high-quality columns.

Experimental Protocols

Protocol 1: Representative RP-HPLC Method for this compound

This protocol is a composite based on several validated methods and serves as a robust starting point.[13][14][19][20]

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Gemini-Phenomenex, Zorbax, Hypersil).[13][19]

  • Mobile Phase:

    • Aqueous Component (A): 15-20 mM Potassium Dihydrogen Phosphate. Adjust pH to 3.0 with phosphoric acid.[13][14]

    • Organic Component (B): Acetonitrile and/or Methanol.

    • Composition: A common starting point is a mixture of the aqueous buffer and organic solvent(s). Ratios can range from 40:60 to 60:40 (Aqueous:Organic). For example, one method uses Acetonitrile:Buffer (55:45 v/v).[19] Another uses a gradient elution starting with 30% methanol.[13]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30°C.[20]

  • Detection Wavelength: 290 nm or 306 nm.[13][19]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a diluent that is identical to or weaker than the mobile phase. A common diluent is a 50:50 mixture of acetonitrile and water.

Protocol 2: Diagnosing a Column Void or Blockage

If all peaks in your chromatogram (not just rilpivirine) suddenly show tailing or splitting, a physical problem with the column may be the cause.[6]

  • Disconnect the Column: Disconnect the column from the detector and run the pump at a typical flow rate (e.g., 1 mL/min) with your mobile phase. The system backpressure should be very low. If it's high, there is a blockage upstream of the column.

  • Reverse and Flush the Column: If the manufacturer's instructions permit, disconnect the column from the injector and detector. Reconnect it in the reverse direction and flush with a strong, compatible solvent (e.g., 100% acetonitrile for a reversed-phase column) at a low flow rate (0.5 mL/min). This can sometimes dislodge particulates from the inlet frit.

  • Perform a Column Performance Test: Inject a standard compound under ideal conditions and compare the peak shape and efficiency (plate count) to the results from when the column was new. A significant drop in performance indicates the column may need to be replaced.[21]

  • Substitute the Column: The quickest way to confirm a column problem is to replace it with a new, identical column. If the peak shape improves, the original column was the source of the issue.[3]

Mandatory Visualizations

// Nodes start [label="Peak Tailing Observed for Rilpivirine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_all_peaks [label="Does it affect all peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths for "All Peaks" all_peaks [label="Yes", color="#34A853"]; system_issue [label="Suspect System or Column Hardware Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; check_void [label="Check for column void / blocked frit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_leaks [label="Check for leaks or extra-column volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Paths for "Only Rilpivirine Peak" one_peak [label="No", color="#EA4335"]; chemical_issue [label="Suspect Chemical Interaction or Method Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Check Mobile Phase pH\n(Is it pH 2.5-3.5?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_chem [label="Check Column Chemistry\n(Is it end-capped?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Check Sample Prep\n(Overload? Strong solvent?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH to ~3.0", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_new_column [label="Use end-capped column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_sample [label="Dilute sample / use mobile phase as solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label=all_peaks]; system_issue -> {check_void, check_leaks}; check_void -> replace_column;

check_all_peaks -> chemical_issue [label=one_peak]; chemical_issue -> {check_ph, check_column_chem, check_sample}; check_ph -> adjust_ph; check_column_chem -> use_new_column; check_sample -> adjust_sample; } Caption: A logical workflow for diagnosing the root cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak asymmetry or tailing factor?

Ideally, peaks should be perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered acceptable for most applications.[22] However, for many assays, peaks with an As value up to 1.5 are permissible.[3] Values greater than 2.0 indicate a significant problem that requires troubleshooting.

Q2: What type of HPLC column is best for analyzing this compound?

A high-purity, silica-based, end-capped C18 column is the most common and effective choice for analyzing rilpivirine.[13][14][19] These columns provide the necessary hydrophobic retention while minimizing the secondary silanol interactions that cause peak tailing with basic compounds.[7][10]

Q3: Can I use a mobile phase additive to improve peak shape?

Yes. Besides adjusting pH with acids like phosphoric or formic acid, using a buffer is highly recommended. A buffer, such as potassium phosphate or ammonium acetate, helps maintain a constant pH across the column, which is crucial for reproducible retention times and symmetric peaks.[18] A buffer concentration of 10-50 mM is typically effective.[11]

Q4: How do I know if my column is overloaded?

Column overload typically presents with a specific type of peak distortion: the front of the peak becomes sharper (less sloped) while the back of the peak shows significant tailing, resembling a right triangle.[6] Additionally, retention time may decrease slightly as the sample mass increases.[6] To confirm overload, simply dilute your sample and reinject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6][11]

References

Technical Support Center: Improving the Stability of Rilpivirine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and storing stable Rilpivirine Hydrochloride (HCl) stock solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a Rilpivirine HCl stock solution?

A: Rilpivirine HCl is practically insoluble in water over a wide pH range.[1] For research purposes, organic solvents are required. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[2] A mixture of methanol and water (8:2 v/v) with sonication has also been successfully used to prepare 1 mg/mL solutions.[3]

Q2: How should I store my Rilpivirine HCl stock solution?

A: For long-term storage (months to years), stock solutions in solvents like DMSO should be kept at -20°C or -80°C.[4] For short-term storage (days to weeks), 2-8°C is acceptable. The solid, crystalline form of Rilpivirine is stable for at least four years when stored at -20°C.[2] Always store solutions in tightly sealed containers in a dry, cool, and well-ventilated place.[5]

Q3: For how long is an aqueous working solution of Rilpivirine HCl stable?

A: It is not recommended to store aqueous solutions of Rilpivirine for more than one day due to its low solubility and potential for precipitation.[2] Prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment.

Q4: My Rilpivirine HCl solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to low temperature (for non-aqueous stocks) or poor solubility in an aqueous buffer. Gently warm the stock solution and vortex or sonicate to redissolve. If precipitation occurs after dilution into an aqueous buffer, it may be necessary to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice to improve solubility.[2]

Q5: What are the main degradation pathways for Rilpivirine HCl?

A: Rilpivirine HCl is susceptible to degradation under specific stress conditions. Significant degradation occurs via hydrolysis in both acidic and basic conditions, particularly when combined with heat, leading to the formation of amide impurities (RLP Amide A and RLP Amide B).[6] It is also sensitive to photolytic stress, which can cause isomerization to Z-Rilpivirine.[6] The compound is relatively stable under oxidative stress and acidic conditions without heat.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility or Precipitation - Incorrect solvent selection.- Solution concentration is too high.- Low temperature of storage.- Dilution into an incompatible aqueous buffer.- Use recommended solvents like DMSO or DMF.[2]- Perform serial dilutions to find the maximum soluble concentration.- Gently warm and sonicate the solution to redissolve.- For aqueous buffers, prepare an intermediate dilution in a miscible solvent like DMF before final dilution.[2]
Inconsistent Experimental Results - Stock solution degradation.- Inaccurate concentration due to precipitation.- Use of aged aqueous solutions.- Aliquot stock solutions and store at -20°C or -80°C to avoid freeze-thaw cycles.[4]- Before use, ensure the stock solution is clear and fully dissolved.- Always prepare fresh aqueous working solutions for each experiment.[2]
Suspected Degradation - Improper storage (e.g., exposure to light or high temperatures).- Contamination of the stock solution.- Use of acidic or basic buffers for prolonged periods.- Store stock solutions protected from light in a dark, cold environment.[5]- Use sterile techniques and high-purity solvents to prepare solutions.- If stability is a concern, verify the integrity of the compound using a stability-indicating method like RP-HPLC.[7][8]

Data & Protocols

Data Presentation

Table 1: Solubility of this compound

Solvent / Medium Approximate Solubility Notes Source(s)
Water Practically Insoluble Solubility is pH-dependent. [1]
DMSO ~0.2 mg/mL Common solvent for creating high-concentration stock solutions. [2]
Dimethylformamide (DMF) ~0.3 mg/mL Can be used as an intermediate solvent for aqueous preparations. [2]
1:3 DMF:PBS (pH 7.2) ~0.25 mg/mL Achieved by first dissolving in DMF, then diluting with buffer. [2]

| Methanol:Water (8:2) | Up to 1 mg/mL | Requires sonication to fully dissolve. |[3] |

Table 2: Recommended Storage Conditions

Formulation Condition Duration Source(s)
Crystalline Solid -20°C ≥ 4 years [2]
Organic Stock (e.g., DMSO) -80°C / -20°C Long-term (months) [4]
Organic Stock (e.g., DMSO) 2°C to 8°C Short-term (days to weeks)
Aqueous Solution Room Temperature ≤ 1 day [2]

| Injection Suspension | 2°C to 8°C | Per manufacturer |[9][10] |

Table 3: Summary of Forced Degradation Studies

Stress Condition Observation Major Degradants Formed Source(s)
Acid Hydrolysis (with heat) Significant Degradation RLP Amide A, RLP Amide B [6]
Base Hydrolysis Significant Degradation RLP Amide A, RLP Amide B [6]
Oxidation (e.g., H₂O₂) Relatively Stable Minimal degradation observed. [6][11]
Thermal (Heat) Stable as powder; some degradation in solution. Unspecified degradation products. [6]

| Photolytic (Light Exposure) | Degradation Observed | Z-Isomer of Rilpivirine |[6] |

Experimental Protocols

Protocol 1: Preparation of Rilpivirine HCl Stock Solution in DMSO

  • Equilibrate the Rilpivirine HCl vial to room temperature before opening.

  • Weigh the required amount of Rilpivirine HCl powder in a sterile conical tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex vigorously and/or sonicate in a water bath until the solid is completely dissolved. The solution should be clear.

  • (Optional) Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Dispense into single-use aliquots in sterile cryovials.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Rilpivirine HCl for Use in Aqueous Buffers

  • Thaw a single-use aliquot of the high-concentration DMSO stock solution (from Protocol 1).

  • Create an intermediate dilution of the drug in a solvent miscible with your aqueous buffer (e.g., DMF, as recommended by Cayman Chemical).[2]

  • Add the intermediate dilution dropwise to the final aqueous buffer while vortexing to prevent immediate precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is low enough not to affect the experimental system (typically <0.5%).

  • Use this freshly prepared aqueous solution immediately. Do not store.[2]

Protocol 3: Example of a Stability-Indicating RP-HPLC Method This protocol is a generalized example based on published methods for assessing Rilpivirine HCl purity and degradation.[7][12][13]

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 µm).[7][14]

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.3).[14]

  • Mobile Phase B: Acetonitrile or Methanol.[7][14]

  • Flow Rate: 1.0 - 1.7 mL/min.[11][14]

  • Detection: UV detection at a wavelength between 270 nm and 300 nm.[13][14]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure: A gradient elution is typically used to separate Rilpivirine from its potential degradation products. The precise gradient program must be optimized for the specific column and mobile phase combination.

Visual Guides

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh Rilpivirine HCl Powder solvent 2. Add Organic Solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) solvent->dissolve aliquot 4. Dispense into Single-Use Aliquots dissolve->aliquot store 5. Store Protected from Light (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a stable Rilpivirine HCl stock solution.

G cluster_degradation Major Degradation Pathways main Rilpivirine HCl stress_hydro Acid / Base + Heat main->stress_hydro stress_photo Photolytic Stress (UV Light) main->stress_photo prod_amide RLP Amide A RLP Amide B stress_hydro->prod_amide Hydrolysis prod_isomer Z-Isomer stress_photo->prod_isomer Isomerization

Caption: Major degradation pathways for Rilpivirine HCl under stress conditions.

References

Technical Support Center: Optimization of Rilpivirine Hydrochloride Encapsulation in Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of rilpivirine hydrochloride in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for encapsulating this compound in nanoparticles?

A1: Common methods for encapsulating this compound include ionic gelation, solvent evaporation for solid lipid nanoparticles (SLNs), and nanosuspension techniques like nanoprecipitation and wet milling.[1][2][3][4] The choice of method often depends on the desired nanoparticle characteristics, such as particle size and drug release profile.

Q2: What factors influence the encapsulation efficiency of this compound?

A2: Key factors influencing encapsulation efficiency include the drug-to-polymer/lipid ratio, the type and concentration of surfactants and stabilizers used, and the processing parameters of the chosen encapsulation method (e.g., sonication time, homogenization pressure).[1][2] For instance, in chitosan nanoparticles prepared by ionic gelation, varying the drug-to-chitosan ratio significantly impacts the entrapment efficiency.[1]

Q3: How can I improve the stability of my rilpivirine nanoparticle formulation?

A3: Nanoparticle stability, particularly preventing aggregation, can be improved by optimizing the surface stabilizers.[5] Surfactants like Poloxamer 338 and Poloxamer 407 are used to provide surface stabilization.[6] The zeta potential of the nanoparticles is a critical indicator of stability; a sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion.[2]

Q4: What is a typical particle size range for rilpivirine nanoparticles, and how does it affect the formulation?

A4: Rilpivirine nanoparticles are often formulated in the size range of 100-400 nm.[1][4][5] Particle size is a crucial parameter that can influence the in vivo performance of the drug, including its release profile and bioavailability.[5] For long-acting injectable formulations, a particle size of around 200 nm has been shown to provide sustained drug release.[4][5]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency

Potential Cause Troubleshooting Step
Inappropriate drug-to-carrier ratio Optimize the ratio of this compound to the polymer or lipid. A systematic study varying this ratio can identify the optimal loading capacity.[1]
Poor drug solubility in the organic phase (for solvent-based methods) Select a solvent system in which this compound has adequate solubility to ensure its availability for encapsulation during nanoparticle formation.
Insufficient stabilization Increase the concentration of the surfactant or stabilizer, or screen different types of stabilizers to improve drug retention within the nanoparticles.[2]
Drug leakage during processing Modify processing parameters such as stirring speed or sonication time to minimize drug expulsion from the forming nanoparticles.

Issue 2: Particle Aggregation and Instability

Potential Cause Troubleshooting Step
Inadequate surface charge Measure the zeta potential of your nanoparticle suspension. If the value is close to neutral, consider adding a charged surfactant or polymer to the formulation to increase electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable.[2]
Insufficient steric stabilization Incorporate non-ionic surfactants or polymers that provide a steric barrier on the nanoparticle surface, preventing them from coming into close contact and aggregating.[6]
High particle concentration Dilute the nanoparticle suspension. Highly concentrated systems are more prone to aggregation.
Inappropriate storage conditions Store the nanoparticle formulation at the recommended temperature (e.g., 4°C) and protect it from freezing or excessive heat, which can induce aggregation.[6]

Issue 3: Broad Particle Size Distribution (High Polydispersity Index - PDI)

Potential Cause Troubleshooting Step
Non-uniform mixing during preparation Ensure homogenous mixing of all components. For methods like ionic gelation, the dropwise addition of the cross-linking agent under constant stirring is crucial.[1]
Sub-optimal homogenization or sonication Optimize the parameters of your size reduction equipment. This includes adjusting the pressure and number of cycles for high-pressure homogenization or the power and duration for ultrasonication.
Ostwald ripening Use a combination of stabilizers to prevent the growth of larger particles at the expense of smaller ones.

Data Presentation

Table 1: Formulation Parameters and Characteristics of Rilpivirine-Loaded Chitosan Nanoparticles (Ionic Gelation Method) [1][7]

Batch CodeDrug:Chitosan RatioParticle Size (nm) (mean ± SD)Entrapment Efficiency (%) (mean ± SD)
MJ-11:1--
MJ-21:2130.30 ± 5.2977.10 ± 0.50
MJ-31:3--
MJ-41:4--
MJ-51:5190.32 ± 6.60-
MJ-61:6350.80 ± 13.17-

Data for some batches were not fully reported in the source material.

Table 2: Characteristics of an Optimized Rilpivirine Solid Lipid Nanoparticle (SLN) Formulation [2]

ParameterValue
Particle Size-
Polydispersity Index (PDI)0.5
Zeta Potential-29.6 mV
Entrapment Efficiency80-90%

Experimental Protocols

1. Preparation of Rilpivirine-Loaded Chitosan Nanoparticles by Ionic Gelation [1]

  • Dissolve chitosan in a 1% acetic acid aqueous solution.

  • Dissolve rilpivirine in a 2% Tween-80 solution.

  • Add the rilpivirine solution to the chitosan solution.

  • Under mechanical stirring (1000 rpm) at room temperature, add a 0.25% sodium tripolyphosphate (TPP) aqueous solution dropwise to the drug-polymer mixture over 30 minutes.

  • Subject the resulting nanoparticle suspension to ultra-sonication using a probe sonicator for 10 minutes to achieve controlled particle sizes.

2. Determination of Entrapment Efficiency [1][2]

  • Suspend a known amount of nanoparticles (e.g., 10 mg) in a suitable solvent to dissolve the nanoparticles and release the drug (e.g., 0.5% Polysorbate-20 in 0.01 N HCl).[1][7]

  • Alternatively, for SLNs, centrifuge the sample at high speed (e.g., 30,000 rpm for 40 minutes at 4°C) to separate the nanoparticles from the supernatant containing the free drug.[2]

  • Quantify the amount of free drug in the supernatant or the total drug in the dissolved nanoparticle solution using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength for rilpivirine (e.g., 304 nm).[7]

  • Calculate the entrapment efficiency using the following formula:

    • % EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation start Dissolve Rilpivirine and Polymer/Lipid mix Mix Components start->mix nanogen Nanoparticle Formation (e.g., Ionic Gelation, Homogenization) mix->nanogen size Particle Size & PDI (DLS) nanogen->size Sample zeta Zeta Potential nanogen->zeta Sample ee Encapsulation Efficiency (UV-Vis/HPLC) nanogen->ee Sample morph Morphology (SEM/TEM) nanogen->morph Sample release In Vitro Drug Release nanogen->release Sample stability Stability Studies nanogen->stability Sample

Caption: Experimental workflow for the formulation and evaluation of rilpivirine nanoparticles.

troubleshooting_logic cluster_ee Low Encapsulation Efficiency cluster_agg Particle Aggregation problem Problem Encountered ee_cause1 Suboptimal Drug:Carrier Ratio problem->ee_cause1 ee_cause2 Poor Drug Solubility problem->ee_cause2 ee_cause3 Inadequate Stabilization problem->ee_cause3 agg_cause1 Low Zeta Potential problem->agg_cause1 agg_cause2 Insufficient Steric Hindrance problem->agg_cause2 agg_cause3 High Concentration problem->agg_cause3 ee_sol1 Optimize Ratio ee_cause1->ee_sol1 ee_sol2 Change Solvent ee_cause2->ee_sol2 ee_sol3 Screen Stabilizers ee_cause3->ee_sol3 agg_sol1 Add Charged Surfactant agg_cause1->agg_sol1 agg_sol2 Add Steric Stabilizer agg_cause2->agg_sol2 agg_sol3 Dilute Suspension agg_cause3->agg_sol3

Caption: Troubleshooting logic for common issues in rilpivirine nanoparticle formulation.

References

Preventing rilpivirine hydrochloride precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rilpivirine hydrochloride. The information is designed to help prevent and troubleshoot precipitation issues in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble drug, and its solubility is highly pH-dependent.[1] It is practically insoluble in water, especially at neutral to alkaline pH.[2] Its solubility significantly increases in acidic conditions.[1]

Q2: Why is my this compound precipitating in my aqueous buffer?

Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the Buffer: this compound is significantly more soluble in acidic environments. If the pH of your buffer is neutral or alkaline, the compound will likely precipitate.[1]

  • Buffer Composition: The type of buffer and its ionic strength can influence the solubility of the compound.

  • Concentration: Exceeding the solubility limit of this compound in the specific buffer system will lead to precipitation.

  • Solvent Shock: If you are preparing your aqueous solution from a concentrated organic stock (e.g., DMSO), rapid dilution into an aqueous buffer can cause the drug to crash out of solution. This is often referred to as "solvent shock."

  • Temperature: Changes in temperature can affect solubility, although this is generally a less pronounced factor for this compound compared to pH.

  • Storage Time: Aqueous solutions of this compound can be unstable, and precipitation may occur over time. It is often recommended to use freshly prepared solutions.[3]

Q3: In which solvents is this compound soluble?

This compound has good solubility in some organic solvents. It is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Q4: What is the pKa of rilpivirine?

The pKa of rilpivirine is approximately 5.6. This indicates that the molecule's charge state, and therefore its solubility, is highly sensitive to pH changes around this value.[4]

Troubleshooting Guide

Issue 1: Precipitation occurs immediately upon adding the aqueous buffer to my organic stock solution.

  • Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the drug to precipitate.

  • Solution:

    • Slow Addition: Add the aqueous buffer to your organic stock solution dropwise while vortexing or stirring vigorously. This allows for a more gradual change in the solvent environment.

    • Reverse Addition: Try adding the organic stock solution slowly to the aqueous buffer while stirring. This can sometimes prevent localized high concentrations of the drug that lead to precipitation.

    • Use of Co-solvents: Incorporate a water-miscible co-solvent into your final aqueous solution. For example, a final concentration of 5-10% DMSO or ethanol in the aqueous buffer can help maintain solubility.

    • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 20 or Polysorbate 80, to the aqueous buffer before adding the drug solution can help to stabilize the compound and prevent precipitation.[5][6]

Issue 2: The solution is initially clear but precipitation occurs after a few hours or upon storage.

  • Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound crystallizes out of the solution. Aqueous solutions of rilpivirine are not recommended for storage for more than one day.[3]

  • Solution:

    • Prepare Fresh Solutions: The most reliable solution is to prepare the aqueous solution of this compound immediately before use.

    • Lower the Concentration: If possible for your experiment, work with a lower final concentration of this compound to ensure it remains below its solubility limit in your chosen buffer.

    • Re-dissolution: If slight precipitation is observed, gentle warming and sonication may help to redissolve the compound, but be aware that it may precipitate again upon cooling.

Issue 3: I need to work at a neutral or slightly alkaline pH, but the drug is insoluble.

  • Cause: this compound's solubility dramatically decreases above its pKa of 5.6.

  • Solution:

    • Formulation Strategies: For experiments requiring neutral or alkaline pH, you may need to consider advanced formulation strategies to maintain solubility. These can include:

      • Cyclodextrin Complexation: Encapsulating the rilpivirine molecule within a cyclodextrin can significantly enhance its aqueous solubility.[7]

      • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution and solubility.[8]

      • Nanoparticle Formulations: Nanosuspensions of rilpivirine have been developed to improve its solubility and bioavailability.[9]

    • Initial Dissolution at Low pH: If your experimental endpoint allows, you could dissolve the compound at a low pH where it is soluble and then carefully and slowly adjust the pH upwards to the desired value just before the experiment. Be aware that precipitation is still a risk.

Data Presentation

Table 1: Solubility of this compound in Aqueous Media at Different pH Values

pHBuffer SystemSolubility (µg/mL)Reference
1.0Aqueous Buffer50.0[10]
1.20.1 N HCl30.0[10]
2.00.01 N HCl0.8[10]
3.0Aqueous Buffer0.3[10]
4.0Aqueous Buffer0.2[10]
4.5Acetate Buffer0.0001[2]
5.0Aqueous Buffer0.2[10]
6.0Aqueous Buffer0.2[10]
6.8Phosphate BufferInsoluble[2]
7.0Aqueous Buffer0.2[10]
7.21:3 DMF:PBS~250[3]
7.5Phosphate Buffer0.0001[2]
N/APurified Water0.019[2]

Table 2: Solubility of Rilpivirine in Organic Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[11]
Dimethylformamide (DMF)Soluble[3]
EthanolInsoluble[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in Acidic Aqueous Buffer (e.g., pH 4.5 Acetate Buffer)

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.

  • Prepare the Aqueous Buffer:

    • Prepare the desired acidic buffer (e.g., 50 mM acetate buffer, pH 4.5).

  • Dilute the Stock Solution:

    • While vigorously vortexing the acidic buffer, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration.

    • The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally ≤1%) to minimize potential solvent effects in your experiment.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • It is recommended to use the solution immediately after preparation.

Protocol 2: Solubility Determination by Shake-Flask Method

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers covering the desired pH range (e.g., phosphate buffers at pH 3, 4, 5, 6, and 7).

  • Add Excess Drug: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers (e.g., glass vials). The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath or a rotating mixer is suitable for this purpose.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (in which this compound is freely soluble, e.g., methanol or a mixture of acetonitrile and water) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.

  • Calculation: Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Weigh Rilpivirine HCl stock Dissolve in DMSO (Stock Solution) start->stock dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer buffer->dilute end Final Solution for Experiment dilute->end precipitate Precipitation? dilute->precipitate precipitate->end No slow_add Slow Addition precipitate->slow_add Yes cosolvent Add Co-solvent precipitate->cosolvent Yes surfactant Add Surfactant precipitate->surfactant Yes lower_conc Lower Concentration precipitate->lower_conc Yes

Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.

solubility_factors cluster_factors Influencing Factors cluster_outcome Outcome solubility Rilpivirine HCl Solubility ph pH solubility->ph buffer Buffer Type & Ionic Strength solubility->buffer concentration Concentration solubility->concentration solvent Co-solvents solubility->solvent surfactant Surfactants solubility->surfactant temperature Temperature solubility->temperature soluble Soluble ph->soluble Low pH precipitate Precipitate ph->precipitate High pH concentration->soluble Below Limit concentration->precipitate Above Limit solvent->soluble surfactant->soluble

References

Technical Support Center: Enhancing the In Vitro Dissolution Rate of Rilpivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vitro dissolution rate of rilpivirine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution rate of this compound often low in in vitro studies?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] Its solubility is also pH-dependent, with better solubility in acidic environments.[4][5] This inherent poor solubility is a primary reason for its low dissolution rate, which can lead to variable and incomplete drug release in in vitro experiments.

Q2: What are the primary methods to enhance the dissolution rate of this compound?

A2: Several effective strategies can be employed to improve the dissolution rate of this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to faster dissolution.[6]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. Common methods to prepare solid dispersions include spray drying, solvent evaporation, and hot-melt extrusion.[7][8][9][10]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), or using cyclodextrin-based nanosponges can significantly enhance solubility.[1][2][3][11]

  • Nanosuspensions: Preparing a nanosuspension of this compound can improve its saturation solubility and dissolution velocity.[12][13]

  • pH Adjustment: Since this compound's solubility is pH-dependent, using acidic dissolution media can improve its dissolution.[4][5]

Q3: How does pH impact the dissolution of this compound?

A3: this compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. For instance, it is highly soluble in 0.01N HCl (pH 2.0).[6] As the pH increases, its solubility decreases, making dissolution in neutral or basic media challenging. Therefore, selecting an appropriate acidic dissolution medium is crucial for in vitro studies.

Q4: Can surfactants be used to improve the dissolution of this compound?

A4: Yes, surfactants can be beneficial. For example, Polysorbate 20 has been used in dissolution media to enhance the wetting and solubilization of this compound.[6][11] The addition of surfactants is a common strategy to improve the dissolution of poorly water-soluble drugs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete drug release during dissolution testing. Poor solubility of this compound in the selected dissolution medium.- Ensure the dissolution medium is sufficiently acidic (e.g., 0.01N HCl, pH 2.0).- Consider adding a surfactant (e.g., 0.5% Polysorbate 20) to the dissolution medium.[11]
High variability in dissolution profiles between samples. Inconsistent particle size distribution of the drug powder.Non-homogenous formulation (in the case of solid dispersions or physical mixtures).- Employ particle size reduction techniques like micronization or nanomilling for a uniform particle size.- Ensure thorough mixing and homogeneity during the preparation of solid dispersions or other formulations.
Initial rapid release followed by a plateau, with incomplete overall release. The drug may be precipitating out of the solution after initial dissolution. This can occur with amorphous solid dispersions.- Incorporate a precipitation inhibitor or a stabilizer in the formulation, such as a hydrophilic polymer (e.g., HPMC, PVP).- Optimize the drug-to-carrier ratio in solid dispersions.
The amorphous form of this compound in a solid dispersion is converting back to the crystalline form. The amorphous state is thermodynamically unstable. This can be influenced by factors like temperature and humidity during storage.- Store the solid dispersion in a cool, dry place.- Select a polymer for the solid dispersion that has a high glass transition temperature (Tg) to improve stability.
Difficulty in preparing a stable nanosuspension. Aggregation or crystal growth of the nanoparticles.- Use an effective stabilizer or a combination of stabilizers (e.g., surfactants and polymers).- Optimize the parameters of the preparation method (e.g., milling speed, sonication time).

Quantitative Data Summary

Table 1: Enhancement of Rilpivirine Solubility using Solid Dispersions

FormulationMethodDrug:Carrier:Surfactant RatioSolubility Fold IncreaseReference
Rilpivirine:Kolliwax GMS II:SLSSolvent Evaporation1:3:1~30[9]
Rilpivirine:Kollidon VA 64:Gelucire 50/13Solvent Evaporation1:4:114.9[10]
Rilpivirine:Kollidon VA 64Solvent Evaporation1:55.9[10]
Rilpivirine:Kollidon VA 64:Lecithin soyaSolvent Evaporation1:4:15.4[10]
Rilpivirine:Kollidon VA 64:Avicel PH-101Solvent Evaporation1:4:14.2[10]

Table 2: Enhancement of Rilpivirine Saturation Solubility with Cyclodextrin-Based Nanosponges

ComplexMediumSolubility Fold IncreaseReference
Ternary ComplexesDistilled Water10-13[1][3]
Ternary Complexes0.1 N HCl12-14[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution of Components: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., Kollidon VA 64, PEG 6000) in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane and methanol).[6][7]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
  • Moistening the Cyclodextrin: Take a specific molar ratio of a cyclodextrin (e.g., β-cyclodextrin) and add a small amount of a hydroalcoholic solution to form a paste.[11]

  • Kneading: Add this compound to the cyclodextrin paste and knead the mixture for a specified period (e.g., 60 minutes).

  • Drying: Dry the kneaded mixture in an oven at a controlled temperature until a constant weight is achieved.

  • Sizing: Crush the dried complex into a powder and sieve it to obtain a uniform particle size.

Protocol 3: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[11]

  • Dissolution Medium: Prepare 900 mL of 0.01N hydrochloric acid (pH 2.0), optionally containing 0.5% w/v Polysorbate 20.[11]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.[11]

  • Sample Introduction: Introduce a sample of the this compound formulation (equivalent to a specific dose, e.g., 25 mg) into each dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).[11] Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

Dissolution_Enhancement_Workflow cluster_start Starting Material cluster_methods Enhancement Techniques cluster_submethods_ps Particle Size Reduction cluster_submethods_sd Solid Dispersion cluster_submethods_cc Cyclodextrin Complexation cluster_end Outcome Rilpivirine HCl (Poorly Soluble) Rilpivirine HCl (Poorly Soluble) Particle Size Reduction Particle Size Reduction Rilpivirine HCl (Poorly Soluble)->Particle Size Reduction Solid Dispersion Solid Dispersion Rilpivirine HCl (Poorly Soluble)->Solid Dispersion Cyclodextrin Complexation Cyclodextrin Complexation Rilpivirine HCl (Poorly Soluble)->Cyclodextrin Complexation Nanosuspension Nanosuspension Rilpivirine HCl (Poorly Soluble)->Nanosuspension Micronization Micronization Particle Size Reduction->Micronization Nanomilling Nanomilling Particle Size Reduction->Nanomilling Spray Drying Spray Drying Solid Dispersion->Spray Drying Solvent Evaporation Solvent Evaporation Solid Dispersion->Solvent Evaporation Hot-Melt Extrusion Hot-Melt Extrusion Solid Dispersion->Hot-Melt Extrusion Kneading Kneading Cyclodextrin Complexation->Kneading Co-evaporation Co-evaporation Cyclodextrin Complexation->Co-evaporation Nanosponges Nanosponges Cyclodextrin Complexation->Nanosponges Enhanced Dissolution Rate Enhanced Dissolution Rate Nanosuspension->Enhanced Dissolution Rate Micronization->Enhanced Dissolution Rate Nanomilling->Enhanced Dissolution Rate Spray Drying->Enhanced Dissolution Rate Solvent Evaporation->Enhanced Dissolution Rate Hot-Melt Extrusion->Enhanced Dissolution Rate Kneading->Enhanced Dissolution Rate Co-evaporation->Enhanced Dissolution Rate Nanosponges->Enhanced Dissolution Rate

Caption: Workflow for enhancing the dissolution rate of Rilpivirine HCl.

Troubleshooting_Logic Low_Dissolution Low/Incomplete Dissolution Check_pH Is Dissolution Medium Acidic (e.g., pH 2.0)? Low_Dissolution->Check_pH Adjust_pH Adjust Medium to pH 2.0 (0.01N HCl) Check_pH->Adjust_pH No Check_Surfactant Is a Surfactant Present? Check_pH->Check_Surfactant Yes Adjust_pH->Check_Surfactant Add_Surfactant Add Surfactant (e.g., 0.5% Polysorbate 20) Check_Surfactant->Add_Surfactant No Consider_Formulation Consider Advanced Formulation Check_Surfactant->Consider_Formulation Yes Add_Surfactant->Consider_Formulation Solid_Dispersion Solid Dispersion Consider_Formulation->Solid_Dispersion Nanosuspension Nanosuspension Consider_Formulation->Nanosuspension Cyclodextrin_Complex Cyclodextrin Complex Consider_Formulation->Cyclodextrin_Complex

Caption: Troubleshooting logic for low dissolution of Rilpivirine HCl.

References

Validation & Comparative

Rilpivirine vs. Efavirenz: A Comparative Analysis Against Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the differential efficacy and resistance profiles of two key non-nucleoside reverse transcriptase inhibitors.

This publication provides a comprehensive comparison of rilpivirine and efavirenz, two prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance against resistant viral strains, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Rilpivirine, a second-generation NNRTI, generally exhibits a higher barrier to resistance and maintains activity against some HIV-1 strains that are resistant to the first-generation NNRTI, efavirenz. However, specific resistance mutations can confer cross-resistance. The choice between these agents in clinical practice, particularly in the context of pre-existing or emergent resistance, is guided by genotypic and phenotypic testing. This guide delves into the nuances of their activity against key resistant mutations, providing a data-driven comparison to inform research and development efforts.

Data Presentation: Quantitative Comparison of Drug Efficacy

The following tables summarize the in vitro efficacy of rilpivirine and efavirenz against wild-type HIV-1 and common NNRTI-resistant mutants. The data is presented as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the drug.

Table 1: Rilpivirine Susceptibility Against Common NNRTI Resistance Mutations

HIV-1 RT MutationFold Change (FC) in Rilpivirine IC50Level of Resistance
Wild-Type1.0Susceptible
K103N1.0 - 2.0Susceptible[1][2][3]
Y181C2.0 - 5.0Intermediate[1][2][3]
E138K2.5 - 4.0Low to Intermediate[4][5]
K101E2.0 - 3.0Low to Intermediate
Y188L> 5.0High
L100I + K103N> 2.0Reduced Susceptibility[1][2]
E138K + M184I/V> 2.0Reduced Susceptibility[1][2]

Table 2: Efavirenz Susceptibility Against Common NNRTI Resistance Mutations

HIV-1 RT MutationFold Change (FC) in Efavirenz IC50Level of Resistance
Wild-Type1.0Susceptible
K103N> 20High[3]
Y181C< 2.0Susceptible[3]
E138K< 2.0Susceptible[3]
G190S/E> 10High[6]
Y188L> 50High[6]
K103N + Y181C> 20High

Experimental Protocols

A thorough understanding of the methodologies used to generate resistance data is crucial for its interpretation. Below are detailed protocols for the primary assays used in HIV drug resistance testing.

Genotypic Resistance Assay (Sanger Sequencing)

Genotypic assays are the most common method for routine HIV drug resistance testing.[7] They involve sequencing the HIV-1 reverse transcriptase, protease, and integrase genes to identify mutations known to be associated with drug resistance.[8][9]

1. Sample Collection and Viral RNA Extraction:

  • Collect peripheral blood from the patient in an EDTA tube.

  • Separate plasma by centrifugation. A minimum plasma viral load of 500-1000 copies/mL is generally required for successful amplification.[9]

  • Extract viral RNA from the plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

  • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.

  • Amplify the target regions of the pol gene (protease and reverse transcriptase) from the cDNA using a nested PCR approach to increase sensitivity and specificity.

3. PCR Product Purification and Sequencing:

  • Purify the amplified PCR products to remove unincorporated nucleotides and primers.

  • Perform Sanger sequencing using fluorescently labeled dideoxynucleotides. The sequencing reaction is typically carried out using a capillary electrophoresis-based automated DNA sequencer.

4. Data Analysis and Interpretation:

  • Assemble the raw sequence data to generate a consensus sequence for the amplified viral gene region.

  • Compare the patient's viral sequence to a wild-type HIV-1 reference sequence to identify amino acid mutations.

  • Interpret the identified mutations using a publicly available HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database, to determine the predicted level of resistance to various antiretroviral drugs.[9]

Phenotypic Resistance Assay

Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.[10][11]

1. Sample Collection and Virus Isolation/Cloning:

  • Collect a blood sample from the patient.

  • Isolate the patient's HIV-1 strain from their plasma or peripheral blood mononuclear cells (PBMCs).

  • Alternatively, the patient-derived reverse transcriptase and protease gene sequences can be cloned into a laboratory-adapted HIV-1 backbone to create a recombinant virus.

2. Cell Culture and Drug Susceptibility Testing:

  • Culture a susceptible cell line (e.g., MT-2 cells or PBMCs) and infect them with the patient's viral isolate or the recombinant virus.

  • Simultaneously, set up parallel cultures in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., rilpivirine, efavirenz).

  • A control culture with a known drug-susceptible (wild-type) HIV-1 strain is also included.

3. Measurement of Viral Replication:

  • After a defined incubation period (typically 3-7 days), measure the extent of viral replication in each culture. This is commonly done by quantifying the activity of the viral reverse transcriptase enzyme or by measuring the level of HIV-1 p24 antigen in the culture supernatant.

4. Data Analysis and Interpretation:

  • For each drug, determine the concentration that inhibits viral replication by 50% (IC50).

  • Calculate the fold change (FC) in IC50 by dividing the IC50 value for the patient's virus by the IC50 value for the wild-type control virus.

  • The resulting fold change value indicates the level of resistance: a higher fold change corresponds to greater resistance.[12]

Mandatory Visualizations

NNRTI Mechanism of Action

Caption: NNRTI Mechanism of Action

Experimental Workflow for HIV Drug Resistance Testing

HIV_Drug_Resistance_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay G_Start Patient Blood Sample G_RNA_Extraction Viral RNA Extraction G_Start->G_RNA_Extraction G_RT_PCR RT-PCR Amplification (RT & Protease Genes) G_RNA_Extraction->G_RT_PCR G_Sequencing Sanger Sequencing G_RT_PCR->G_Sequencing G_Analysis Sequence Analysis & Mutation Identification G_Sequencing->G_Analysis G_Report Resistance Report (Predicted) G_Analysis->G_Report P_Start Patient Blood Sample P_Virus_Isolation Virus Isolation or Recombinant Virus Creation P_Start->P_Virus_Isolation P_Culture Cell Culture with Serial Drug Dilutions P_Virus_Isolation->P_Culture P_Replication_Assay Measure Viral Replication (e.g., p24 ELISA) P_Culture->P_Replication_Assay P_Analysis Calculate IC50 & Fold Change P_Replication_Assay->P_Analysis P_Report Resistance Report (Measured) P_Analysis->P_Report

Caption: HIV Drug Resistance Testing Workflow

References

Validating analytical methods for rilpivirine hydrochloride in accordance with ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validated Analytical Methods for Rilpivirine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of this compound in bulk and pharmaceutical dosage forms, in accordance with International Council for Harmonisation (ICH) guidelines. The information presented is collated from various studies to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific needs.

Methodology Comparison

Two primary analytical techniques have been extensively validated for the analysis of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

RP-HPLC Methods:

RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound.[1][2][3][4][5][6][7][8][9] These methods are particularly valuable for their stability-indicating nature, allowing for the separation of the drug from its degradation products.[1][2][3][4]

UV-Vis Spectrophotometric Methods:

UV-Vis spectrophotometry offers a simpler and more economical alternative for the routine analysis of this compound.[10][11][12][13][14] These methods are based on the measurement of the drug's absorbance at a specific wavelength.[10][11][12][13]

Quantitative Data Summary

The performance of various validated analytical methods for this compound is summarized in the tables below, providing a clear comparison of their key validation parameters.

Table 1: Comparison of Validated RP-HPLC Methods for this compound

ParameterMethod 1[1]Method 2[3]Method 3Method 4[6]Method 5[7]
Column Gemini-Phenomenex C18 (250x4.6mm, 5µ)Hypersil BDS C18 (250 x 4.6mm, 5µ)Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm)Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)
Mobile Phase 15mM KH2PO4 (pH 3.0) and Methanol (gradient)Ammonium Acetate Buffer (pH 6.0) and Acetonitrile (55:45 v/v)Buffer and Acetonitrile (20:80 v/v)Acetate Buffer (pH 4.5), Methanol, and Acetonitrile (60:30:10 v/v/v)0.1% Ortho phosphoric acid and Acetonitrile (65:35)
Flow Rate Gradient1.2 mL/min1.0 mL/min1.5 mL/minNot Specified
Detection Wavelength 290 nm300 nm304 nm258 nm205 nm
Linearity Range (µg/mL) 60-10012.5-62.5Not Specified6.25-5020-70
Correlation Coefficient (r²) Not Specified0.999Not Specified1.000Not Specified
Accuracy (% Recovery) 99.64-100.62~99.53-99.77Not Specified98.0-102.098-102
Precision (% RSD) 0.27 (for stability)< 2< 21.1 (for 6 samples)Not Specified
LOD (µg/mL) Not SpecifiedNot Specified2.35Not Specified0.8
LOQ (µg/mL) Not SpecifiedNot Specified7.13Not Specified2.4

Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for this compound

ParameterMethod 1[10]Method 2[11]Method 3[12]Method 4[13]
Solvent Methanol and 0.1N HClMethanol0.01N HClMethanol
Detection Wavelength (λmax) 280 nm282 nm280 nm282 nm
Linearity Range (µg/mL) 0.25-32-80.5-7.52-8
Correlation Coefficient (r²) 0.999Not Specified0.9998Not Specified
Accuracy (% Recovery) ~100.4~101Not Specified~101
Precision (% RSD) < 2Not SpecifiedNot SpecifiedNot Specified
LOD (µg/mL) 0.33Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) 1.26Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols & Workflows

Detailed methodologies for the key analytical techniques are provided below, along with visual representations of the experimental workflows.

RP-HPLC Method Experimental Protocol

A common RP-HPLC method involves the following steps:

  • Preparation of Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is prepared and degassed.[1][3][4][6]

  • Standard Solution Preparation: A stock solution of this compound working standard is prepared in a suitable diluent.[4] Serial dilutions are then made to prepare working standard solutions at different concentrations.[4]

  • Sample Solution Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight, and then crushed into a fine powder.[4] A quantity of powder equivalent to a specific amount of this compound is weighed and dissolved in the diluent, followed by sonication and filtration.[4]

  • Chromatographic Analysis: The prepared standard and sample solutions are injected into the HPLC system.[4] The separation is achieved on a C18 column, and the analyte is detected at a specific UV wavelength.[1][3][6]

  • Data Analysis: The peak area of this compound in the chromatograms is used to calculate the concentration and assay of the drug in the sample.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Chromatographic Separation (C18) D->E Separation F UV Detection E->F Detection G Peak Area Integration F->G Data Acquisition H Concentration Calculation G->H Quantification UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Solvent Selection B Standard Stock Solution A->B D Sample Solution A->D C Working Standard Solutions B->C E Determine λmax C->E F Measure Absorbance C->F D->F E->F G Plot Calibration Curve F->G H Determine Sample Concentration G->H Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., RP-HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Drug Rilpivirine HCl (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic Result Separation of Drug from Degradation Products Analysis->Result

References

In Vitro Drug-Drug Interaction Profile of Rilpivirine Hydrochloride with Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro drug-drug interaction (DDI) profile of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with cytochrome P450 (CYP450) enzymes. The data presented herein is intended to inform researchers and drug development professionals on the potential for rilpivirine to act as a perpetrator or victim of CYP450-mediated drug interactions. This guide compares rilpivirine's profile with other notable NNRTIs, including efavirenz, nevirapine, etravirine, and doravirine, supported by experimental data from in vitro studies.

Executive Summary

Rilpivirine is primarily metabolized by CYP3A4, making it susceptible to interactions with drugs that inhibit or induce this enzyme. In vitro studies have demonstrated that rilpivirine has the potential to inhibit several CYP450 isoforms, most notably CYP3A, CYP2C19, and CYP2D6. However, the clinical significance of this inhibition is considered to be low at therapeutic concentrations due to its high plasma protein binding. Rilpivirine has also shown a potential to induce CYP2C19 and CYP3A4 in vitro. This guide presents the available quantitative data on these interactions and compares them to other NNRTIs to provide a comprehensive overview for drug development and clinical pharmacology assessments.

Comparison of In Vitro CYP450 Inhibition

The following table summarizes the available in vitro inhibition data (IC50 and Ki values) for rilpivirine and comparator NNRTIs against various CYP450 isoforms. Lower values indicate a higher potential for inhibition.

DrugCYP1A2CYP2B6CYP2C8CYP2C9CYP2C19CYP2D6CYP3A4/5
Rilpivirine >3.1 µM>3.1 µM>3.1 µM>3.1 µM1.6 µM0.8 µM0.4 µM
Efavirenz >50 µM (Ki)1.68 µM (Ki)4.78 µM (Ki)19.46 µM (Ki)21.31 µM (Ki)>50 µM (Ki)40.33 µM (Ki)[1]
Nevirapine Negligible InhibitionNegligible Inhibition-No InhibitionNo InhibitionNegligible Inhibition270 µM (Ki)[2]
Etravirine Inhibitor (CYP2C9, CYP2C19)--InhibitorInhibitor-Inhibitor (CYP3A4)
Doravirine >100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)

Data for rilpivirine is derived from an in vitro study assessing the inhibition of various substrates and may not represent direct IC50 values for the specific CYP isoforms. The values for other NNRTIs are a compilation from multiple sources and represent either IC50 or Ki values as indicated.

Comparison of In Vitro CYP450 Induction

The table below outlines the in vitro induction potential of rilpivirine and comparator NNRTIs. Induction can lead to increased metabolism of co-administered drugs. Data is presented as the fold induction over control, and where available, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are provided.

DrugCYP1A2CYP2B6CYP3A4
Rilpivirine Potential for lesser inductionPotential for lesser inductionPotential for induction
Efavirenz InducerInducerInducer (Emax: 9.9-fold, EC50: 1.0 µM)[3]
Nevirapine InducerInducerInducer
Etravirine --Inducer (PXR-dependent)[4]
Doravirine No significant inductionNo significant inductionNo significant induction at clinically relevant concentrations

Experimental Protocols

CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against various CYP450 isoforms using human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to achieve a range of concentrations.

  • In a microcentrifuge tube or 96-well plate, combine the potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the isoform-specific probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control (no test compound).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

CYP450 Induction Assay in Primary Human Hepatocytes

This protocol describes a common method to evaluate the potential of a test compound to induce the expression of CYP450 enzymes in cultured primary human hepatocytes.

Materials:

  • Test compound (e.g., this compound)

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • Prototypical inducers as positive controls (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • CYP450 isoform-specific probe substrates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or LC-MS/MS for activity measurement

Procedure:

  • Thaw and plate the primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • After a stabilization period, treat the hepatocytes with various concentrations of the test compound, a vehicle control, and positive control inducers for a period of 48-72 hours. The medium is typically replaced daily with fresh medium containing the test or control compounds.

  • Endpoint Measurement (mRNA expression):

    • At the end of the treatment period, lyse the cells and extract the total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative mRNA expression levels of the target CYP450 genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

  • Endpoint Measurement (Enzyme Activity):

    • At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP450 isoform-specific probe substrates.

    • After a defined incubation time, collect the supernatant and analyze the formation of specific metabolites by LC-MS/MS.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Determine the EC50 and Emax values by plotting the fold induction against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response model.

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Preincubation Pre-incubation (Test Compound + HLMs) TestCompound->Preincubation HLM Human Liver Microsomes HLM->Preincubation Buffer Buffer & Cofactors Buffer->Preincubation Reaction_Start Add Probe Substrate & NADPH Preincubation->Reaction_Start Transfer Incubation Incubation at 37°C Reaction_Start->Incubation Termination Reaction Termination (Organic Solvent) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Supernatant Data_Analysis Data Analysis (IC50 Calculation) LCMS->Data_Analysis

Caption: Workflow for a CYP450 Inhibition (IC50) Assay.

PXR_CYP3A4_Induction Inducer Inducer (e.g., Rilpivirine) PXR Pregnane X Receptor (PXR) Inducer->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Responsive Element Module (XREM) on CYP3A4 Gene PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Enhances Transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) mRNA->CYP3A4_Protein Translation Metabolism Increased Drug Metabolism CYP3A4_Protein->Metabolism

Caption: PXR-mediated induction of the CYP3A4 gene.

Conclusion

This comparative guide summarizes the in vitro DDI profile of this compound with CYP450 enzymes. The available data suggests that rilpivirine is a substrate of CYP3A4 and a potential inhibitor of CYP3A, CYP2C19, and CYP2D6, although the clinical relevance of this inhibition is likely low. There is also in vitro evidence for rilpivirine-mediated induction of CYP2C19 and CYP3A4. When compared to other NNRTIs, rilpivirine's interaction profile shows both similarities and differences. For instance, like efavirenz and nevirapine, it has the potential to induce CYP3A4. However, its inhibitory potential appears to be more targeted than that of efavirenz. Doravirine, in contrast, exhibits a much cleaner in vitro DDI profile.

It is crucial for researchers and drug developers to consider these in vitro findings in the context of clinical drug development. Further in vivo studies are often necessary to fully elucidate the clinical significance of these in vitro observations. The provided experimental protocols and workflows serve as a foundational reference for conducting such in vitro DDI studies.

References

Head-to-Head Comparison of Rilpivirine and Etravirine In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), rilpivirine and etravirine, against wild-type and mutant strains of HIV-1. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Both rilpivirine and etravirine are second-generation NNRTIs that share a common mechanism of action. They are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These drugs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks the conversion of viral RNA into DNA.[1][2] A key advantage of these second-generation NNRTIs is their conformational flexibility, allowing them to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.

In Vitro Potency Comparison

The following tables summarize the in vitro antiviral activity of rilpivirine and etravirine against wild-type HIV-1 and a panel of common NNRTI-resistant mutants. The data is presented as the 50% effective concentration (EC₅₀) or the fold change (FC) in EC₅₀ compared to the wild-type virus. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the cell lines and viral strains used.

Table 1: In Vitro Potency against Wild-Type HIV-1

DrugCell LineVirus StrainEC₅₀ (nM)
RilpivirineVariousWild-Type0.07 - 1.01
EtravirineT-cell linesWild-Type0.9 - 5.5

Table 2: In Vitro Potency against NNRTI-Resistant HIV-1 Mutants (Fold Change in EC₅₀ relative to Wild-Type)

MutationRilpivirine (Fold Change)Etravirine (Fold Change)
K103N<1<5
Y181C>2.0>2.9
L100I<1>2.9
K101E>2.0>2.9
E138K>2.0>2.9
Y188L>2.0>2.9
M230L>2.0>2.9
L100I + K103N>2.0>2.9

Note: Fold change values are derived from multiple sources and represent a general trend. Specific values can vary between studies.

Experimental Protocols

The in vitro potency of rilpivirine and etravirine is typically determined using two primary types of assays: cell-based assays and enzyme-based assays.

Cell-Based Antiviral Activity Assay

This assay measures the ability of the drug to inhibit HIV-1 replication in a cellular context.

Principle: Host cells susceptible to HIV-1 infection (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells) are infected with a known amount of virus in the presence of varying concentrations of the test compound. After a defined incubation period, viral replication is quantified by measuring a specific viral marker, such as p24 antigen production, reverse transcriptase activity in the culture supernatant, or the expression of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines. The EC₅₀ value is then calculated as the drug concentration that inhibits viral replication by 50%.

Generalized Protocol:

  • Cell Preparation: Seed a 96-well plate with a suspension of susceptible host cells at a predetermined density.

  • Compound Dilution: Prepare a serial dilution of the test compound (rilpivirine or etravirine) in culture medium.

  • Infection: Add a standardized amount of HIV-1 virus stock to the cells.

  • Treatment: Immediately add the diluted compounds to the infected cell cultures. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • p24 ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and determine the EC₅₀ value using a non-linear regression analysis.

Reverse Transcriptase (RT) Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of the drug on the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template/primer hybrid in the presence of purified HIV-1 RT and varying concentrations of the inhibitor. The inhibition of nucleotide incorporation is proportional to the inhibitory activity of the compound.

Generalized Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a template/primer (e.g., poly(rA)/oligo(dT)), labeled deoxynucleotides (e.g., ³H-dTTP or a non-radioactive labeled nucleotide), and purified recombinant HIV-1 RT.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Inhibition Reaction: Add the diluted compounds to the reaction mixture and pre-incubate to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the reverse transcription reaction by adding the template/primer.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, a colorimetric or chemiluminescent detection method is used.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each drug concentration and determine the 50% inhibitory concentration (IC₅₀) value.

Visualizations

G cluster_0 Mechanism of Action HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral RNA Inhibition Inhibition Reverse Transcriptase (RT)->Inhibition NNRTI (Rilpivirine/Etravirine) NNRTI (Rilpivirine/Etravirine) NNRTI (Rilpivirine/Etravirine)->Reverse Transcriptase (RT) Binds to allosteric site

Caption: Mechanism of action of Rilpivirine and Etravirine.

G cluster_1 Cell-Based Antiviral Assay Workflow A Seed susceptible cells in 96-well plate C Infect cells with HIV-1 A->C B Prepare serial dilutions of Rilpivirine/Etravirine D Add drug dilutions to cells B->D C->D E Incubate for 3-7 days D->E F Quantify viral replication (p24 ELISA or Reporter Assay) E->F G Calculate EC50 value F->G

References

A Comparative Guide to the Bioanalytical Validation of Rilpivirine Hydrochloride in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of rilpivirine hydrochloride in tissue homogenates. The information presented is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methodologies for preclinical and clinical studies. The data and protocols summarized below are based on published, peer-reviewed scientific literature.

Introduction

Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key antiretroviral agent used in the treatment of HIV-1 infection.[1] Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy assessment, and safety evaluation.[2][3][4] Accurate and precise quantification of rilpivirine in complex biological matrices like tissue homogenates presents analytical challenges that necessitate validated and reliable bioanalytical methods. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a comparative overview of their performance and experimental protocols.

Experimental Protocols

The following sections detail the common experimental procedures for the analysis of rilpivirine in tissue homogenates, primarily employing LC-MS/MS.

Sample Preparation: The Critical First Step

The extraction of rilpivirine from tissue homogenates is a critical step to remove interfering substances and concentrate the analyte. The most frequently employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup in tissue analysis.[2][4][5]

  • Homogenization: Tissues are typically homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Precipitating Agent: An organic solvent, most commonly acetonitrile, is added to the tissue homogenate.[2][4] The ratio of the precipitating agent to the homogenate is a critical parameter to optimize.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing the analyte of interest, is carefully collected for further processing or direct injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT.[6][7]

  • Homogenization: Similar to PPT, tissues are first homogenized.

  • Extraction Solvent: An immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate) is added to the homogenate.[5]

  • Extraction: The mixture is vortexed or agitated to facilitate the transfer of rilpivirine from the aqueous phase (homogenate) to the organic phase.

  • Phase Separation: The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.

  • Evaporation and Reconstitution: The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness, typically under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the mobile phase before injection.

3. Solid-Phase Extraction (SPE): SPE is known for providing the cleanest extracts and can be automated for high-throughput analysis.[8]

  • Conditioning: The SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned with an organic solvent followed by an aqueous solution to activate the stationary phase.[8]

  • Loading: The tissue homogenate is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering substances while retaining the analyte.

  • Elution: Rilpivirine is eluted from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of rilpivirine are typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer.[2]

  • Chromatographic Column: A C18 column is commonly used for the separation of rilpivirine.[6]

  • Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[6][9] Gradient or isocratic elution can be employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is frequently used.[10] Detection is performed using selected reaction monitoring (SRM) for high selectivity and sensitivity.[10] The mass-to-charge ratio (m/z) for rilpivirine is typically 367.4.[3][4]

Data Presentation: Performance Comparison of Bioanalytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of rilpivirine in tissue homogenates, based on published data.

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-MS)
Tissue Types Genital/rectal mucosal tissues[5]Rat plasma, skin, lymph nodes, vaginal tissue, liver, kidneys, and spleen[2][4]
Extraction Method Protein Precipitation (acetonitrile/water)[5]Protein Precipitation (acetonitrile)[2][4]
Linearity Range 0.5 - 400 ng/mL[5]Not explicitly stated for all tissues, but validated based on ICH guidelines[2][4]
Accuracy Met US FDA bioanalytical guidelines[5]Determined for low, medium, and high QCs; within acceptable limits[2]
Precision (Intra- and Inter-day) Met US FDA bioanalytical guidelines[5]Determined for low, medium, and high QCs; within acceptable limits[2]
Recovery Not explicitly stated in the abstractNot explicitly stated in the abstract
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]Below the IC90 of RPV[2]
Internal Standard Stable isotope-labeled rilpivirine ((13)C-d4-RPV)[5]Not explicitly stated in the abstract

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalytical validation of rilpivirine in tissue homogenates using protein precipitation followed by LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Tissue_Homogenization->Protein_Precipitation Add Precipitant Vortex_Centrifuge Vortexing & Centrifugation Protein_Precipitation->Vortex_Centrifuge Supernatant_Collection Supernatant Collection Vortex_Centrifuge->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Inject MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Workflow for Rilpivirine Analysis in Tissue.

Logical Relationship of Validation Parameters

This diagram outlines the key parameters assessed during the validation of a bioanalytical method to ensure its reliability and robustness.

validation_parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

References

Inter-laboratory Validation of a Quantitative Rilpivirine Hydrochloride Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of different analytical methods, detailed experimental protocols, and visual representations of the underlying scientific principles.

Comparative Analysis of Quantitative this compound Assays

The quantitative determination of this compound in pharmaceutical formulations and biological matrices is predominantly achieved through Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] While both techniques offer high sensitivity and specificity, they present different advantages. RP-HPLC is a robust and widely available technique suitable for routine quality control, whereas LC-MS/MS provides superior sensitivity and is ideal for bioanalytical applications requiring very low detection limits.[5][6]

Below is a summary of performance data from various validated methods, illustrating the expected range of performance parameters in an inter-laboratory setting.

Table 1: Comparison of Validated RP-HPLC Methods for this compound Analysis

ParameterMethod 1Method 2[7]Method 3[8]Method 4[9]
Column Hypersil BDS C18 (250 x 4.6 mm, 5µ)[7]Hypersil BDS C18 (250 x 4.6 mm, 5µ)Shim-pack C18 (150 x 4.6 mm, 5µ)[8]ACE Excel 3 C18 AR (250 x 4.6 mm, 3µm)[9]
Mobile Phase Buffer:Acetonitrile (20:80)[7]Buffer and Acetonitrile (20:80)Acetonitrile:Ammonium Acetate Buffer (60:40 v/v)[8]Acetate Buffer:Methanol:Acetonitrile (60:30:10 v/v/v)[9]
Flow Rate 1.0 mL/min[7]Not Specified0.8 mL/min[8]1.5 mL/min[9]
Detection (UV) Not SpecifiedNot Specified291 nm[8]258 nm[9]
Linearity Range 12.50-37.50 ppm[7]50% to 150% of theoretical concentration5-50 µg/mL[8]25% to 200% of test concentration[9]
Correlation Coefficient (r²) 0.999[7]0.999> 0.999[8]1.000[9]
Accuracy (% Recovery) Not SpecifiedNot Specified98%-102%[8]98.0%-102.0%[9]
Precision (% RSD) Not SpecifiedNot Specified0.709%[8]1.1%[9]
LOD 0.2 µg/mL[7]Not Specified0.104 µg/mL[8]Not Specified
LOQ 0.6 µg/mL[7]Not Specified0.315 µg/mL[8]Not Specified

Table 2: Performance of a Validated LC-MS/MS Method for Rilpivirine Determination

ParameterMethod 5[6]
Column Kinetex C18 (100x4.6mm, 2.6µ)[6]
Mobile Phase 0.1% Formic acid and Acetonitrile:Methanol:Isopropanol (65:15:25 v/v) in a ratio of (5:95 v/v)[6]
Flow Rate 0.6 mL/min[6]
Detection Mass Spectrometry
Linearity Range 0.03 µg/mL to 0.14 µg/mL[6]
Correlation Coefficient (r²) 0.9997[6]
Accuracy (% Recovery) 100.2% - 100.7%[6]
Precision (% RSD) 0.02% - 0.03%[6]
LOQ 10.78 pg/mL[6]

Experimental Protocols

This section details the methodology for a representative RP-HPLC method for the quantitative analysis of this compound, based on common practices identified in validated studies.

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II with a diode array detector or equivalent.

  • Column: Hypersil BDS C18, 250 x 4.6 mm, 5µm particle size.[7]

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 5.0 gm of ammonium acetate in 1000 ml of water) and acetonitrile in a 20:80 v/v ratio.[7]

  • Flow Rate: 1.0 mL/minute.[7]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 291 nm.[8]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 50 mg of Rilpivirine HCl working standard in 70 mL of diluent (e.g., mobile phase) in a 100 mL volumetric flask, sonicate to dissolve, and then dilute to volume with the diluent.[7]

  • Working Standard Solution: Dilute 5.0 mL of the standard stock solution to 100 mL with the diluent to achieve a final concentration of 25 µg/mL. Filter the solution through a 0.45 µm nylon filter.[7]

  • Sample Preparation (from Tablets): Weigh and powder 10 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Rilpivirine HCl and transfer it to a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution to 100 mL with the diluent and filter through a 0.45 µm nylon filter.[7]

Method Validation Protocol (Inter-laboratory)

An inter-laboratory validation study would involve multiple laboratories analyzing the same set of samples (e.g., a reference standard and a homogenous batch of tablets) using the standardized protocol outlined above. The following parameters should be assessed by each laboratory:

  • Specificity: Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of rilpivirine.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the working standard concentration) and inject them.[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, which should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Rilpivirine HCl at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the working standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.

    • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, by a different analyst, or using a different instrument. The %RSD between the two sets of results should be within acceptable limits (typically < 2.0%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) to assess the method's reliability.[7] The system suitability parameters should remain within acceptable limits.

Visualizations

Mechanism of Action and Signaling Pathway

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication.[1][10][11] This binding is non-competitive with respect to the nucleoside triphosphates.[2] The binding induces a conformational change in the enzyme, thereby blocking its function and halting the conversion of viral RNA into DNA.[2] Recent research also suggests that rilpivirine may have effects on cellular signaling pathways, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is implicated in various cellular processes and diseases.[10][11][12]

Rilpivirine_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA JAK JAK STAT STAT JAK->STAT Activates Gene Expression Gene Expression STAT->Gene Expression Rilpivirine Rilpivirine Rilpivirine->Reverse Transcriptase Inhibits Rilpivirine->JAK Modulates?

Caption: Rilpivirine's mechanism of action and potential influence on the JAK-STAT pathway.

Experimental Workflow for Inter-laboratory Validation

The following diagram illustrates the logical flow of an inter-laboratory validation study for a quantitative this compound assay.

Interlaboratory_Validation_Workflow Start Start Develop & Optimize Assay Develop & Optimize Assay Start->Develop & Optimize Assay Prepare Validation Protocol Prepare Validation Protocol Develop & Optimize Assay->Prepare Validation Protocol Distribute Protocol & Samples Distribute Protocol & Samples Prepare Validation Protocol->Distribute Protocol & Samples Lab A Analysis Lab A Analysis Distribute Protocol & Samples->Lab A Analysis Lab B Analysis Lab B Analysis Distribute Protocol & Samples->Lab B Analysis Lab C Analysis Lab C Analysis Distribute Protocol & Samples->Lab C Analysis Data Collection & Compilation Data Collection & Compilation Lab A Analysis->Data Collection & Compilation Lab B Analysis->Data Collection & Compilation Lab C Analysis->Data Collection & Compilation Statistical Analysis Statistical Analysis Data Collection & Compilation->Statistical Analysis Validation Report Validation Report Statistical Analysis->Validation Report End End Validation Report->End

Caption: Workflow for a typical inter-laboratory assay validation process.

References

Comparison of rilpivirine's activity against different HIV-1 subtypes in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in the field of antiretroviral therapy.

Quantitative Comparison of Rilpivirine's Antiviral Activity

The antiviral efficacy of rilpivirine against different HIV-1 subtypes has been evaluated in numerous in vitro studies. The following tables summarize key quantitative data, primarily focusing on the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit 50% of viral replication. Lower values indicate higher potency.

Table 1: Rilpivirine EC50 and IC50 Values Against Wild-Type HIV-1 Subtypes

HIV-1 SubtypeMetricValue (nM)Notes
Group M (A, B, C, D, F, G, H)EC500.07 - 1.01Range observed across a broad panel of primary isolates.[1]
Wild-Type (Subtype B backbone)EC500.4 ± 0.02Activity against a vector replicating with wild-type reverse transcriptase.[2]
Subtype B (NL4-3)Fold Change in EC500.89Compared to a reference strain.
Subtype A1 (92UG037)Fold Change in EC500.71Compared to a reference strain, showing comparable activity to subtype B.
Subtype CIC50~2-fold higher than Subtype BIn vitro inhibition assays showed reduced susceptibility for HIV-1C reverse transcriptase.

Table 2: Rilpivirine Activity Against NNRTI-Resistant HIV-1 Mutants Across Subtypes

HIV-1 SubtypeMutationMetricFold Change in EC50/IC50
Subtype BK101EFold Change in EC503.09
Subtype A1K101EFold Change in EC502.29
Subtype BE138KFold Change in EC502.38
Subtype A1E138KFold Change in EC502.21
Subtype BE138K/M184IIC50~2-fold greater than Wild-Type
Subtype BE138K (in p51 subunit)IC503.3-fold higher than Wild-Type

Experimental Protocols

The in vitro anti-HIV-1 activity of rilpivirine is predominantly assessed using cell-based phenotypic assays. A widely used method is the TZM-bl reporter gene assay, which provides a quantitative measure of HIV-1 infection.

TZM-bl Reporter Gene Assay

This assay utilizes a genetically engineered HeLa cell line, designated TZM-bl, which expresses CD4, CCR5, and CXCR4, rendering them susceptible to a wide range of HIV-1 strains.[3] These cells contain integrated copies of the firefly luciferase and E. coli β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[3]

Materials:

  • Cell Line: TZM-bl cells

  • Virus Stocks: Laboratory-adapted HIV-1 strains or pseudoviruses expressing the envelope proteins of various subtypes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Reagents: Rilpivirine, DEAE-Dextran, Luciferase Assay Reagent.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), luminometer.

Procedure:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to allow for cell adherence.

  • Drug Preparation: A serial dilution of rilpivirine is prepared in culture medium.

  • Infection: Virus stocks, pre-incubated with the various concentrations of rilpivirine, are added to the cells. DEAE-Dextran is often included to enhance viral infectivity.[4]

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and subsequent expression of the Tat protein.

  • Luciferase Assay: Following incubation, the culture medium is removed, and the cells are lysed. A luciferase substrate is then added to the cell lysate.

  • Data Acquisition: The luciferase activity, which is proportional to the level of viral infection, is measured as relative light units (RLU) using a luminometer.

  • Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to the virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro HIV-1 drug susceptibility assay using the TZM-bl reporter cell line.

HIV_Drug_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate E Infect TZM-bl cells with virus-drug mixture A->E B Prepare serial dilutions of Rilpivirine D Pre-incubate virus with Rilpivirine dilutions B->D C Prepare HIV-1 virus stock (various subtypes) C->D D->E F Incubate for 48 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence (RLU) G->H I Calculate % inhibition and determine EC50 H->I

Caption: Workflow for in vitro HIV-1 drug susceptibility testing.

This guide provides a snapshot of the current understanding of rilpivirine's in vitro activity against a range of HIV-1 subtypes. Further research is ongoing to elucidate the complex interplay between viral genetics, drug resistance, and therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of Rilpivirine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Rilpivirine Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Core Safety and Handling Principles

This compound is an antiviral compound. While some safety data sheets (SDS) may not classify it as a hazardous chemical under the OSHA Hazard Communication Standard, others for the base compound, Rilpivirine, indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[1][3]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[1][3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of inadequate ventilation or the creation of dust, use a suitable respirator.

Regulatory Framework

The disposal of this compound, like all pharmaceutical waste, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA), and potentially the Drug Enforcement Administration (DEA) for controlled substances.[5][6][7] this compound is not currently listed as a DEA-controlled substance. All disposal activities must comply with federal, state, and local regulations.[1][8]

Step-by-Step Disposal Procedure

The following steps provide a general framework for the proper disposal of this compound. This procedure is based on common recommendations for non-hazardous and potentially hazardous pharmaceutical waste.

Step 1: Initial Assessment and Segregation

  • Determine if the this compound waste is considered hazardous under your local and state regulations. While some sources state it is not a "Hazardous Chemical" by OSHA standards, its ecotoxicity suggests it should be managed carefully.[1][2]

  • Segregate this compound waste from general laboratory trash. It should be collected in a designated, well-labeled, and sealed container.[3]

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step 2: Containerization and Labeling

  • Use a suitable, closed container for the collection of this compound waste.[3]

  • The container must be clearly labeled with the chemical name ("this compound") and any appropriate hazard warnings.

Step 3: Disposal Options

There are two primary recommended disposal routes for this compound:

  • Option A: Licensed Hazardous Material Disposal Company

    • This is the most frequently recommended method in the substance's SDS.[1]

    • Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.

    • This method ensures that the waste is handled and disposed of in accordance with all regulations.

  • Option B: Incineration

    • Incineration at a permitted facility, often one with an afterburner and scrubber, is another recommended disposal method.[1][3]

    • This is a common practice for pharmaceutical waste to ensure complete destruction.[5][6]

    • This is typically managed through a licensed waste disposal service.

Important "Don'ts":

  • DO NOT dispose of this compound down the drain or in the regular trash.[3][9] Discharge into the environment must be avoided due to its potential ecotoxicity.[2][3]

  • DO NOT flush this compound unless it is explicitly permitted by your local regulations for specific non-hazardous pharmaceuticals, which is highly unlikely for this compound.[5]

Management of Contaminated Materials

  • Empty Containers: Empty containers that held this compound should be managed as chemical waste. They can be triple-rinsed, with the rinsate collected as hazardous waste. Alternatively, the unrinsed container can be disposed of through the chemical waste stream.[3]

  • Contaminated PPE and Labware: Gloves, weigh boats, and other disposable materials contaminated with this compound should be collected in the designated this compound waste container.

Summary of this compound Disposal Characteristics

CharacteristicGuidelineSource
Physical Form Solid (as Hydrochloride salt)[1]
OSHA Hazard Classification Not consistently defined as hazardous, but caution is advised.[1][2]
Primary Disposal Route Licensed hazardous material disposal company.[1]
Alternative Disposal Route Incineration with appropriate flue gas scrubbing.[1][3]
Environmental Precaution Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[2]
Sewering/Landfilling Not recommended. Should not be sewered or disposed of in a solid waste landfill without proper assessment.[3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RilpivirineDisposalWorkflow start This compound Waste Generated assess Assess Waste Stream (Pure compound, contaminated material, empty containers) start->assess segregate Segregate in a Labeled, Closed Container assess->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs disposal_company Arrange Pickup by Licensed Hazardous Waste Disposal Company contact_ehs->disposal_company incineration Waste is Transported for Controlled Incineration disposal_company->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for this compound. Compliance with all applicable federal, state, and local regulations is mandatory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rilpivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for potent compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rilpivirine Hydrochloride, a non-nucleoside reverse transcriptase inhibitor. Adherence to these procedural steps will minimize exposure risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended engineering controls and personal protective equipment.

Control/PPESpecificationPurpose
Engineering Controls
VentilationUse in a well-ventilated area. Local exhaust ventilation is recommended to control airborne concentrations.[1]To minimize inhalation of dust or aerosols.
Personal Protective Equipment
Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]To protect eyes from splashes or dust particles.
Hand ProtectionChemical impermeable gloves. Gloves must be inspected prior to use.[2]To prevent skin contact.
Skin and Body ProtectionWear fire/flame resistant and impervious clothing to minimize skin contact.[2]To protect skin from accidental spills.
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In case of fire, a self-contained breathing apparatus is necessary.[2]To prevent inhalation of harmful dust or vapors.

Procedural Workflow for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilpivirine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Rilpivirine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.